2-Chloro-4-propylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLUHKKJYQSSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548475 | |
| Record name | 2-Chloro-4-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111196-80-6 | |
| Record name | 2-Chloro-4-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | -Chloro-4-propylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine (CAS 111196-80-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-propylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and many pharmaceuticals. The presence of a chlorine atom at the 2-position and a propyl group at the 4-position provides a versatile platform for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, potential synthetic routes, reactivity, and speculative biological activities based on related compounds.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, a comprehensive experimental profile for this specific compound is not widely published.
| Property | Value | Reference(s) |
| CAS Number | 111196-80-6 | |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| Boiling Point | 263.6°C at 760 mmHg | [1] |
| Flash Point | 138.7°C | [1] |
| Melting Point | Not available | |
| Solubility | No specific data available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, based on the behavior of similar compounds. |
Synthesis and Reactivity
Potential Synthetic Workflow
A generalized workflow for the synthesis of 2-chloro-4-alkylpyrimidines is depicted below. This would likely be adaptable for the synthesis of this compound.
References
2-Chloro-4-propylpyrimidine molecular structure and weight
An in-depth technical guide for researchers, scientists, and drug development professionals on the molecular structure, weight, and properties of 2-Chloro-4-propylpyrimidine.
Core Compound Information
Compound Name: this compound
CAS Number: 111196-80-6
Molecular Formula: C₇H₉ClN₂[1][2][3]
Molecular Structure:
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. A chlorine atom is substituted at the 2-position, and a propyl group is attached at the 4-position.
(A 2D chemical structure image would be placed here in a full whitepaper)
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 156.6 g/mol | [1] |
| Molecular Weight (Alternate) | 156.61 g/mol | [2] |
| Purity (Typical) | ≥98% (by GC) | [2] |
| Moisture Content (Typical) | ≤0.5% | [2] |
Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-Chloro-4-alkylpyrimidine via Chlorination
This protocol is a representative example based on general synthesis methods for similar compounds and should be adapted and optimized for this compound.
Materials:
-
4-propylpyrimidin-2-ol (precursor)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the precursor, 4-propylpyrimidin-2-ol, in an excess of phosphorus oxychloride.
-
Addition of Base: Cool the mixture in an ice bath. Slowly add triethylamine dropwise to the stirred suspension. The base scavenges the HCl generated during the reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to decompose the excess phosphorus oxychloride.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the final product.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-chloro-4-alkylpyrimidine, which is applicable to this compound.
References
Synthesis of 2-Chloro-4-propylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Chloro-4-propylpyrimidine, a valuable heterocyclic intermediate in the development of novel therapeutic agents. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-propyluracil. This document outlines detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the chlorination of 4-propyluracil using a standard chlorinating agent, phosphorus oxychloride (POCl₃), to yield the intermediate 2,4-dichloro-6-propylpyrimidine. The subsequent step is a selective reduction of the dichlorinated intermediate to afford the target compound, this compound. This selective reduction is accomplished using zinc powder in a mixed solvent system.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data is based on analogous transformations reported in the literature for similar substrates.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | 4-Propyluracil | Phosphorus oxychloride (POCl₃) | Neat | 105-110 | 3-4 | ~85 |
| 2 | Selective Reduction | 2,4-Dichloro-6-propylpyrimidine | Zinc powder, Iodine (catalytic) | Ethanol/Water | 70-80 | 4-5 | ~55 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2,4-Dichloro-6-propylpyrimidine
Materials:
-
4-Propyluracil
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propyluracil.
-
Carefully add an excess of phosphorus oxychloride (approximately 5-10 molar equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-propylpyrimidine. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of this compound
Materials:
-
2,4-Dichloro-6-propylpyrimidine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Zinc powder
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2,4-dichloro-6-propylpyrimidine, ethanol, and water in a 1:1 ratio to form a slurry.
-
To the vigorously stirred slurry, add zinc powder (approximately 2 molar equivalents) and a catalytic amount of iodine.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 4-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess zinc powder and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, applicable to both the chlorination and reduction reactions described above.
Caption: General experimental workflow for synthesis.
Disclaimer: This guide is intended for informational purposes for qualified researchers and scientists. The experimental procedures described should only be carried out by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions and yields are based on analogous transformations and may require optimization for the specific synthesis of this compound.
2-Chloro-4-propylpyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-propylpyrimidine (CAS No. 111196-80-6), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document compiles its known properties and provides generalized experimental protocols for its synthesis and modification based on established reactions for related chloropyrimidines. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.
Chemical and Physical Properties
This compound is a substituted pyrimidine with a chlorine atom at the 2-position and a propyl group at the 4-position. Its chemical structure and basic properties are summarized below.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 111196-80-6 | [1][2][3] |
| Molecular Formula | C₇H₉ClN₂ | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [2] |
| Alternate Name | 2-Chloro-4-(n-propyl)pyrimidine |
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Appearance | Data not available |
Note: Specific, experimentally determined physical properties for this compound are not readily found in the surveyed literature. The related compound, 2-chloro-4-methylpyrimidine, is a light yellow solid with a melting point of 35-36°C and a boiling point of 94°C at 12 mmHg.[4]
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 4-alkyl-2-chloropyrimidines. One common strategy involves the reaction of a Grignard reagent with 2,4-dichloropyrimidine.
Caption: General workflow for the synthesis of this compound.
Reactivity
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.[5]
Experimental Protocols
The following are generalized experimental protocols for common reactions involving chloropyrimidines, which can be adapted for this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
In a dry reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture with stirring to a temperature between 80-110°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is used to form a carbon-nitrogen bond, introducing an amino group at the 2-position of the pyrimidine ring.
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1 equivalent), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).
-
Evacuate and backfill the tube with inert gas multiple times.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine (1-1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench the reaction.
-
Purify the crude product by column chromatography.
Potential in Drug Development
While no specific biological activities or signaling pathway involvement for this compound have been reported, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer
-
Antiviral
-
Antibacterial
-
Anti-inflammatory
-
Antifungal
The 2-amino-4-substituted pyrimidine motif, which can be synthesized from this compound, is a common core in many kinase inhibitors. It is plausible that derivatives of this compound could interact with various protein kinases, which are crucial regulators of cellular signaling pathways.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. While detailed physical and chemical data for this specific molecule are scarce, its reactivity is predicted to be analogous to other 2-chloropyrimidines, allowing for a variety of chemical modifications. The protocols and information provided in this guide are intended to facilitate further research and development of this compound and its derivatives.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 2-Chloro-4-propylpyrimidine. Given the limited direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic procedures of analogous compounds, general solubility principles of pyrimidine derivatives, and a detailed experimental protocol for solubility determination.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro-substituent at the 2-position and a propyl group at the 4-position imparts specific physicochemical properties that influence its reactivity and solubility, which are critical parameters in drug discovery and development processes such as formulation, bioavailability, and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analogue, 2-Chloro-4-methylpyrimidine, is presented below. This data is essential for understanding the compound's general behavior.
| Property | This compound | 2-Chloro-4-methylpyrimidine |
| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 156.61 g/mol | 128.56 g/mol |
| Appearance | Not specified | Off-white to brown solid |
| Melting Point | Not specified | 51 - 56 °C[1] |
| Boiling Point | Not specified | 91 - 93 °C @ 17 mmHg[1] |
| Solubility | No quantitative data available | No information available[1] |
Qualitative Solubility of Substituted 2-Chloropyrimidines
Based on these procedures, this compound is expected to be soluble in a range of common organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.
Table of Likely Solvents:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The chloro-substituent on the pyrimidine ring suggests favorable interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Often used as reaction and extraction solvents for similar compounds. |
| Esters | Ethyl acetate | Moderate | A common solvent for extraction and chromatography of pyrimidine derivatives. |
| Alcohols | Methanol, Ethanol | Moderate | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Expected to be good solvents due to their high polarity. |
| Non-polar Solvents | Hexane, Heptane | Low | The polar pyrimidine core is unlikely to interact favorably with non-polar solvents. |
| Aqueous Solvents | Water | Low | The presence of the non-polar propyl group and the overall organic nature of the molecule suggest low water solubility. |
General Principles of Pyrimidine Derivative Solubility
The solubility of pyrimidine derivatives is governed by several key factors:
-
Substituents: The nature of the substituent groups on the pyrimidine ring plays a crucial role. The propyl group in this compound is non-polar and will generally decrease aqueous solubility compared to smaller alkyl groups. The chlorine atom is electronegative and can participate in dipole-dipole interactions.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure upon dissolution is a significant factor. Higher melting point compounds often have lower solubility.
-
Solvent Polarity: As mentioned, polar pyrimidine derivatives will dissolve better in polar solvents, while nonpolar derivatives will be more soluble in nonpolar solvents.
-
Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a reliable experimental protocol.
Caption: A generalized experimental workflow for the gravimetric determination of solubility.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent any undissolved particles from being transferred, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter).
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved solid. This mass can then be divided by the volume of the aliquot taken to express the solubility in units such as mg/mL or g/L.
Synthetic Applications and Reaction Workflows
2-Chloropyrimidines are versatile intermediates in organic synthesis, frequently utilized in cross-coupling reactions to introduce molecular diversity. The Suzuki-Miyaura coupling is a prominent example, where the chlorine atom is displaced by a new carbon-carbon bond. Understanding the solvents and reagents used in these reactions provides further qualitative evidence of the compound's solubility and reactivity.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyrimidine.
This workflow highlights the use of organic solvents such as toluene, dioxane, and ethyl acetate, reinforcing the qualitative solubility profile of this compound in these types of solvents.
Conclusion
While quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers, scientists, and drug development professionals. By understanding the qualitative solubility inferred from related compounds, the general principles governing pyrimidine solubility, and by utilizing the provided experimental protocol, professionals can effectively work with this compound in various research and development settings. The provided reaction workflow for a common synthetic application further contextualizes the practical handling and solvent compatibility of this compound.
References
Spectroscopic Analysis of 2-Chloro-4-propylpyrimidine: A Technical Overview
This guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-propylpyrimidine (CAS No: 111196-80-6), a key intermediate in various chemical syntheses.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from analogous structures. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
The molecular formula for this compound is C₇H₉ClN₂, with a molecular weight of 156.6 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the propyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-6 (Pyrimidine Ring) | 8.5 - 8.7 | Doublet (d) | 1H |
| H-5 (Pyrimidine Ring) | 7.2 - 7.4 | Doublet (d) | 1H |
| -CH₂- (Propyl, α to ring) | 2.8 - 3.0 | Triplet (t) | 2H |
| -CH₂- (Propyl, β to ring) | 1.7 - 1.9 | Sextet (sxt) | 2H |
| -CH₃ (Propyl, γ to ring) | 0.9 - 1.1 | Triplet (t) | 3H |
1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Cl) | 160 - 162 |
| C-4 (C-propyl) | 170 - 172 |
| C-6 (CH) | 157 - 159 |
| C-5 (CH) | 118 - 120 |
| -CH₂- (Propyl, α to ring) | 35 - 37 |
| -CH₂- (Propyl, β to ring) | 22 - 24 |
| -CH₃ (Propyl, γ to ring) | 13 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 156 (corresponding to ¹²C₇¹H₉³⁵ClN₂) |
| Isotope Peak (M+2)⁺ | m/z 158 (due to ³⁷Cl, approx. 32% intensity of M⁺) |
| Key Fragments | Predicted fragments would result from the loss of the propyl group, chlorine, or portions of the pyrimidine ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) as a standard method to generate the molecular ion and characteristic fragments.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Presentation: The resulting mass spectrum plots relative ion abundance against the m/z ratio.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using multiple spectroscopic techniques.
References
2-Chloro-4-propylpyrimidine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-propylpyrimidine, a pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this document extrapolates its potential utility based on the well-established roles of similar 2-chloropyrimidine scaffolds. This guide covers its chemical properties, potential synthetic routes, and prospective applications as an intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. Detailed experimental methodologies for key synthetic transformations and data on related compounds are provided to facilitate further research and exploration of this molecule's potential.
Introduction
Pyrimidine-based compounds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The pyrimidine core is a key structural motif in nucleobases and various drugs. The reactivity of substituted pyrimidines, such as this compound, makes them valuable building blocks for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a variety of functional groups.
This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential biological applications of this compound.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-4-methylpyrimidine | 2,4-Dichloropyrimidine |
| CAS Number | 111196-80-6 | 13036-57-2 | 3934-20-1 |
| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 156.62 g/mol | 128.56 g/mol | 148.98 g/mol |
| Appearance | Predicted: Colorless to light yellow liquid or low melting solid | White to cream to yellow solid | Colorless to light yellow liquid or solid |
| Boiling Point | Not available | 94 °C (12 mmHg)[1] | 200 °C |
| Melting Point | Not available | 35-36 °C[1] | 61-62 °C |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF. | Soluble in organic solvents. | Soluble in organic solvents. |
Synthesis of this compound
A general method for the preparation of 2-chloro-4-substituted pyrimidines has been reported, which can be adapted for the synthesis of this compound. The process typically involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine compound.
General Synthetic Pathway
The synthesis involves an initial substitution reaction at the 4-position, followed by a chlorination step to replace the methylthio group.
Caption: General synthesis of this compound.
Experimental Protocol: A General Approach for Synthesis of 2-Chloro-4-substituted Pyrimidines
The following is a generalized protocol based on methods for similar compounds and should be optimized for the synthesis of this compound.[2]
Step 1: Synthesis of 2-Methylthio-4-propylpyrimidine
-
To a solution of 2,4-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of an iron catalyst such as iron(III) acetylacetonate (Fe(acac)₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of propylmagnesium chloride (or another suitable propyl Grignard reagent) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methylthio-4-propylpyrimidine.
Step 2: Synthesis of this compound
-
Dissolve the 2-methylthio-4-propylpyrimidine intermediate in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Potential Research Applications
The primary research application of this compound is as a chemical intermediate for the synthesis of more complex molecules with potential biological activity. The reactivity of the 2-chloro substituent allows for its displacement by various nucleophiles, enabling the construction of a diverse range of pyrimidine derivatives.
Intermediate in the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core. The 2-position of the pyrimidine ring is often functionalized with an amine-containing group that interacts with the hinge region of the kinase active site. This compound can serve as a starting material for the synthesis of such inhibitors.
Caption: Synthesis of a potential kinase inhibitor.
Building Block for Biologically Active Compounds
The pyrimidine scaffold is a common feature in drugs targeting a variety of biological pathways. The versatility of this compound allows for its use in the synthesis of compounds with potential applications as:
-
Anticancer agents: By incorporating moieties known to interact with cancer-related targets.
-
Antiviral agents: As a core for nucleoside and non-nucleoside reverse transcriptase inhibitors.
-
Antimicrobial agents: As a scaffold for developing new classes of antibiotics.
Key Experimental Protocols for Derivatization
The following protocols describe common reactions used to functionalize 2-chloropyrimidines, which are applicable to this compound.
Suzuki-Miyaura Cross-Coupling
This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.
Experimental Protocol:
-
In a reaction vessel, combine this compound, a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond, typically to introduce a substituted amine at the 2-position.
Experimental Protocol:
-
To a reaction flask, add this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOt-Bu).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 80-110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the resulting amine product by column chromatography.
Potential Signaling Pathway Interactions
While the specific biological targets of this compound derivatives are unknown, pyrimidine-based molecules are known to interact with a variety of signaling pathways implicated in diseases such as cancer. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival, contain a pyrimidine core.
Caption: EGFR signaling pathway and potential inhibition.
Conclusion and Future Directions
This compound represents an under-explored chemical entity with significant potential as a building block in medicinal chemistry. While direct biological data is scarce, its structural similarity to key intermediates in drug discovery suggests a high probability of utility. Future research should focus on the efficient synthesis and purification of this compound, followed by the generation of a diverse library of derivatives through reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Subsequent screening of these libraries against various biological targets, particularly protein kinases, could unveil novel therapeutic leads. The information and protocols provided in this guide offer a solid foundation for initiating such research endeavors.
Disclaimer
This document is intended for informational purposes for a scientific audience. The described chemical reactions are potentially hazardous and should only be performed by trained professionals in a well-equipped laboratory setting with appropriate safety precautions. The potential biological activities are based on extrapolation from related compounds and have not been experimentally verified for this compound or its direct derivatives.
References
An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-4-propylpyrimidine derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds holds significant promise in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents.
Core Synthesis Strategies
The synthesis of this compound and its derivatives primarily relies on the functionalization of a pre-existing pyrimidine ring. The chlorine atom at the 2-position and the propyl group at the 4-position offer distinct sites for chemical modification, enabling the creation of diverse compound libraries.
A plausible and efficient method for the synthesis of the this compound core involves the reaction of 2,4-dichloropyrimidine with a propyl Grignard reagent. This reaction, typically catalyzed by an iron salt such as iron(III) acetylacetonate (Fe(acac)₃), allows for the selective introduction of the propyl group at the 4-position.
Subsequent modifications of the this compound scaffold are commonly achieved through established cross-coupling and substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[1] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide powerful tools for introducing a wide range of aryl, heteroaryl, and amino substituents at the 2-position.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a similar synthesis of 2-chloro-4-methylpyrimidine) [3]
Materials:
-
2,4-Dichloropyrimidine
-
Propylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1 equivalent) and Fe(acac)₃ (0.05-0.1 equivalents) in anhydrous THF under an argon atmosphere at 0°C, add a solution of propylmagnesium chloride (1-1.2 equivalents) in THF dropwise.
-
Maintain the reaction mixture at 0°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound [2]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination of this compound [1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)
-
Ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by chromatography or recrystallization.
Biological Activities and Structure-Activity Relationships
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[4][5][6][7][8][9][10][11][12][13][14][15] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the specific biological activity and potency.
Anticancer Activity
Several studies have highlighted the potential of 2-aminopyrimidine derivatives as anticancer agents. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[5][16]
| Compound ID | R Group (at 4-position of pyrimidine) | HCT116 EC₅₀ (µM) | MCF7 EC₅₀ (µM) |
| 6 | Bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 1 | 4-methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
Table 1: Anticancer activity of selected 2-amino-4-chloro-pyrimidine derivatives.[5]
These findings suggest that the substituent at the 4-position significantly influences the anticancer potency. While the direct anticancer activity of this compound derivatives is not extensively documented, the established structure-activity relationships (SAR) for related compounds indicate that the propyl group could modulate activity through steric and electronic effects.
Antimicrobial and Herbicidal Activities
The pyrimidine scaffold is also a key component in various antimicrobial and herbicidal agents.[6][7][8][9][11][12][13] The introduction of different functional groups on the pyrimidine ring can lead to compounds with potent activity against bacteria, fungi, and weeds. The this compound core can be considered a valuable starting point for the development of new agents in these fields.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrimidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Pyrimidine metabolism itself is intricately linked to key signaling networks that control cell growth, proliferation, and survival.[17][18][19][20][21]
One of the critical pathways influenced by pyrimidine metabolism is the PI3K-Akt-mTORC1 signaling cascade.[18] This pathway is a central regulator of cell growth and is frequently dysregulated in diseases like cancer. mTORC1 can promote the synthesis of pyrimidines, highlighting a feedback loop between signaling and metabolism.[18]
Caption: PI3K-Akt-mTORC1 signaling pathway and its link to pyrimidine synthesis.
Derivatives of this compound could potentially modulate such pathways by either directly inhibiting key kinases or by interfering with nucleotide metabolism, thereby impacting cellular processes.
Experimental and Synthetic Workflows
The development of novel this compound derivatives follows a logical experimental workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the development of this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of specific this compound analogues, the existing knowledge on related pyrimidine derivatives provides a strong foundation for future investigations. This technical guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eu-opensci.org [eu-opensci.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oled-intermediates.com [oled-intermediates.com]
- 20. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Enigmatic Role of 2-Chloro-4-propylpyrimidine in Proteomics: A Review of Currently Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the quest for novel chemical tools to probe protein function, map signaling pathways, and identify new drug targets is relentless. Among the vast arsenal of chemical compounds, pyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry and chemical biology. This guide focuses on a specific pyrimidine derivative, 2-Chloro-4-propylpyrimidine, and investigates its purported role in proteomics research. Despite its classification by some suppliers as a biochemical for proteomics, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in our understanding of its specific applications. This document serves to outline the current state of knowledge and highlight the absence of detailed experimental data and protocols related to this compound in the context of proteomics.
Current Landscape: A Scarcity of Data
A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent databases, yielded no specific publications detailing the use of this compound in proteomics research. While the compound is commercially available and listed with the CAS number 111196-80-6, there is a conspicuous lack of peer-reviewed articles that describe its mechanism of action, protein targets, or utility as a chemical probe in proteomics workflows.
One commercial supplier, Santa Cruz Biotechnology, categorizes this compound as a "biochemical for proteomics research." However, this classification is not substantiated by any provided application notes, experimental data, or citations to scientific literature. This suggests that the compound may be a relatively new market entrant, intended for research purposes, but its specific applications in proteomics have yet to be publicly documented.
A patent search revealed a related compound, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-propylpyrimidine-5-carboxamide, which was evaluated in a study focused on predicting Caco-2 cell permeability. While this area of research is pertinent to drug metabolism and pharmacokinetics (DMPK), it does not directly address the compound's utility as a tool for broader proteomics applications such as target identification or pathway analysis.
Postulated, Yet Unverified, Applications in Proteomics
Given the chemical structure of this compound, which features a reactive chloropyrimidine core, one could speculate on its potential applications in proteomics. The chloro-substituent at the 2-position of the pyrimidine ring can act as an electrophile, making it susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine or lysine. This reactivity could theoretically be harnessed for:
-
Covalent Ligand Discovery: The compound could potentially act as a covalent inhibitor or probe by forming an irreversible bond with a target protein. This is a common strategy in drug discovery and chemical biology to achieve high potency and prolonged duration of action.
-
Activity-Based Protein Profiling (ABPP): If derivatized with a reporter tag (e.g., a fluorophore or a biotin moiety), this compound could be used as a chemical probe to selectively label and identify specific classes of proteins or enzymes in complex biological samples.
-
Fragment-Based Ligand Discovery (FBLD): As a small molecule fragment, it could be screened against protein libraries to identify initial "hits" that could be further optimized into more potent and selective ligands.
It is crucial to emphasize that these are hypothetical applications based on the compound's chemical structure and are not supported by any published experimental evidence.
Conclusion and Future Outlook
At present, this compound remains an enigmatic compound within the field of proteomics. While its commercial availability and classification suggest a potential role in this area of research, the absence of any published data, experimental protocols, or detailed applications makes it impossible to provide an in-depth technical guide. Researchers and drug development professionals interested in this compound should be aware of the current information vacuum.
The future utility of this compound in proteomics will depend on pioneering research to:
-
Identify its protein targets: Unbiased proteomics approaches, such as chemical proteomics pull-down assays followed by mass spectrometry, would be necessary to identify the proteins that interact with this compound.
-
Elucidate its mechanism of action: Detailed biochemical and cellular assays are required to understand how it exerts its biological effects.
-
Develop it as a chemical probe: Synthesis of tagged versions of the molecule would enable its use in a variety of proteomics applications.
Until such studies are conducted and published, the role of this compound in proteomics research remains undefined. The scientific community awaits foundational research to unlock the potential of this and other novel chemical entities in the ongoing exploration of the proteome.
Methodological & Application
Application Notes and Protocols for 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 2-Chloro-4-propylpyrimidine, a key intermediate in medicinal chemistry and drug discovery.
Introduction
This compound (CAS No. 111196-80-6) is a substituted pyrimidine that serves as a versatile building block for the synthesis of a variety of biologically active molecules. The pyrimidine scaffold is a common feature in numerous approved drugs, particularly in oncology. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, making it an ideal starting material for the generation of compound libraries for drug screening. Its derivatives have shown potential as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.
Physicochemical Properties
| Property | Value |
| CAS Number | 111196-80-6 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | Expected to be a solid or oil |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via a Grignard reaction with 2,4-dichloropyrimidine. This method is adapted from known procedures for the synthesis of analogous 2-chloro-4-alkylpyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Propylmagnesium chloride (2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(III) acetylacetonate (Fe(acac)₃) (optional, as catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere at 0°C, add iron(III) acetylacetonate (0.05 eq) if used.
-
Slowly add propylmagnesium chloride (1.0-1.2 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent to afford this compound.
Expected Yield: 40-60%
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-propylpyrimidine.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Time | 8 hours |
Characterization Data (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 8.55 (d, J = 5.2 Hz, 1H) | δ 172.0 |
| δ 7.10 (d, J = 5.2 Hz, 1H) | δ 161.5 |
| δ 2.80 (t, J = 7.5 Hz, 2H) | δ 158.0 |
| δ 1.75 (sext, J = 7.5 Hz, 2H) | δ 118.0 |
| δ 0.95 (t, J = 7.4 Hz, 3H) | δ 38.0 |
| δ 22.0 | |
| δ 13.5 |
Mass Spectrometry (MS): Expected [M+H]⁺ at m/z 157.05.
Application in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are a cornerstone in the development of kinase inhibitors for cancer therapy. The this compound scaffold can be elaborated to target various kinases involved in cell signaling pathways that are often dysregulated in cancer. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[1][2]
The JAK-STAT signaling pathway is crucial for normal cell growth and immune function, but its aberrant activation is implicated in various cancers and inflammatory diseases. Similarly, CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a simplified representation of a generic kinase inhibitor's mechanism of action, which is a common application for compounds derived from this compound.
The following diagram illustrates the workflow for synthesizing and screening a library of compounds derived from this compound.
References
- 1. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4-propylpyrimidine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-4-propylpyrimidine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic functionalization of this heterocycle is crucial for the development of novel therapeutic agents. The chloro-substituent at the 2-position of this compound serves as a key handle for introducing a diverse array of functional groups through reactions with various nucleophiles, including amines, alcohols, and thiols.
Introduction
Pyrimidine derivatives are integral components of numerous FDA-approved drugs and biologically active molecules. Their prevalence in drug discovery underscores the importance of efficient synthetic methodologies for their modification. Nucleophilic aromatic substitution (SNAr) on chloropyrimidines is a powerful and widely employed strategy for the synthesis of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the electronegative chlorine atom, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.
This compound is a valuable intermediate that allows for selective functionalization at the C2-position. This selectivity is crucial in multi-step syntheses, enabling the controlled build-up of molecular complexity.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for the nucleophilic aromatic substitution on 2-chloropyrimidines is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The rate of reaction is influenced by several factors, including the electron-withdrawing nature of the pyrimidine ring, the nature of the nucleophile, the solvent, and the reaction temperature.
Data Presentation: Representative Reaction Conditions and Yields
Due to the limited availability of specific quantitative data for this compound in the public literature, the following tables present representative data based on analogous reactions with other chloropyrimidines. These values should serve as a guideline for reaction optimization.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 12 | 85-95 |
| Piperidine | Et3N | Ethanol | 80 | 6 | 90-98 |
| Morpholine | DIPEA | Acetonitrile | 80 | 8 | 88-96 |
| Benzylamine | NaH | THF | 60 | 10 | 80-90 |
Table 2: Nucleophilic Substitution with Alcohols (Alkoxides)
| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | 25-60 | 2-4 | 85-95 |
| Sodium Ethoxide | Ethanol | 25-78 | 2-4 | 89[1] |
| Potassium tert-Butoxide | THF | 25 | 6 | 75-85 |
| Sodium Phenoxide | DMF | 100 | 12 | 80-90 |
Table 3: Nucleophilic Substitution with Thiols (Thiolates)
| Nucleophile (Thiolate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Sodium Thiophenoxide | - | DMF | 25 | 2 | 90-98 | | Sodium Ethanethiolate | - | Ethanol | 25 | 3 | 88-95 | | Sodium Methanethiolate | - | Methanol | 0-25 | 4 | 85-92 |
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution reactions of this compound with representative amine, alcohol, and thiol nucleophiles.
Protocol 1: Reaction with an Amine (e.g., Aniline)
This protocol describes the synthesis of N-phenyl-4-propylpyrimidin-2-amine.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-4-propylpyrimidin-2-amine.
-
Characterize the product by NMR and MS.
Protocol 2: Reaction with an Alcohol/Alkoxide (e.g., Sodium Methoxide)
This protocol describes the synthesis of 2-methoxy-4-propylpyrimidine.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-methoxy-4-propylpyrimidine.
-
Characterize the product by NMR and MS.
Protocol 3: Reaction with a Thiol/Thiolate (e.g., Thiophenol)
This protocol describes the synthesis of 2-(phenylthio)-4-propylpyrimidine.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of thiophenol (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(phenylthio)-4-propylpyrimidine.
-
Characterize the product by NMR and MS.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
Caption: General experimental workflow for nucleophilic substitution on this compound.
References
2-Chloro-4-propylpyrimidine: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-propylpyrimidine is a substituted pyrimidine that serves as a valuable and versatile building block in the field of organic synthesis. The pyrimidine core is a fundamental scaffold found in numerous biologically active compounds, including approved drugs and agrochemicals. The presence of a reactive chlorine atom at the 2-position and a propyl group at the 4-position allows for selective functionalization, making it an attractive starting material for the synthesis of diverse molecular architectures. The chlorine atom is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The propyl group can influence the physicochemical properties, such as lipophilicity, of the final compounds, which can be crucial for their biological activity and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound in key synthetic transformations and offer detailed protocols for its use.
Applications in Organic Synthesis
The reactivity of the C2-chloro substituent makes this compound a key intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Its applications primarily revolve around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the 2-position by various nucleophiles. This reaction is a straightforward method for introducing amine, ether, and thioether functionalities. A notable application is in the synthesis of substituted amino-pyrimidines, which are common motifs in kinase inhibitors and other biologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling with boronic acids or their esters. It is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the 2-position.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines. It is a key method for the synthesis of 2-aminopyrimidine derivatives.
-
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes to form a carbon-carbon bond, leading to the synthesis of 2-alkynylpyrimidines.
-
Heck and Stille Couplings: While less common for this specific substrate, these reactions can also be employed to introduce alkenyl and organotin moieties, respectively.
The regioselectivity of these reactions is a key advantage. In dihalopyrimidines, reactions often occur preferentially at the more reactive C4 position. However, with a pre-existing alkyl group at C4, this compound allows for selective functionalization at the C2 position.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of this compound.
Protocol 1: Synthesis of 2-((4-propylpyrimidin-2-yl)amino)-1-morpholinoethanone[1]
This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with an amine.
Materials:
-
This compound
-
2-amino-1-morpholinoethanone hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a solution of this compound (235 mg, 1.50 mmol) in acetonitrile (2.5 mL) is added 2-amino-1-morpholinoethanone hydrochloride (298 mg, 1.65 mmol) and DIPEA (0.655 mL, 3.75 mmol).
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling, the reaction mixture is partitioned between ethyl acetate (10 mL) and water (10 mL).
-
The organic layer is separated and washed with water (10 mL).
-
The aqueous layer is back-extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
| Reagent/Parameter | Value |
| This compound | 235 mg (1.50 mmol) |
| 2-amino-1-morpholinoethanone HCl | 298 mg (1.65 mmol) |
| DIPEA | 0.655 mL (3.75 mmol) |
| Solvent | Acetonitrile (2.5 mL) |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Yield | Not explicitly stated |
Protocol 2: Representative Synthesis of this compound
This protocol is a representative method for the synthesis of 2-chloro-4-alkylpyrimidines, adapted from the synthesis of the methyl analog.[1] It involves the iron-catalyzed coupling of a Grignard reagent with 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Propylmagnesium chloride (or bromide) in THF
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water (H₂O)
-
Brine
Procedure:
-
A solution of 2,4-dichloropyrimidine and Fe(acac)₃ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., argon) and cooled to 0 °C.
-
Propylmagnesium chloride solution is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The resulting reaction mixture is stirred at 0 °C for several hours (e.g., 8 hours).
-
The reaction is quenched by the careful addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, based on established methods for 2-chloropyrimidines.[2][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, Sodium carbonate)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
In a reaction vessel, this compound, the arylboronic acid (1.0-1.2 equivalents), and the base (2-3 equivalents) are combined in the chosen solvent system.
-
The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The palladium catalyst (1-5 mol%) is added, and the vessel is sealed.
-
The reaction mixture is heated with stirring (e.g., at 80-100 °C or under microwave irradiation) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography or recrystallization to yield the 2-aryl-4-propylpyrimidine.
Visualizations
References
Application Notes and Protocols for the Purification of 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Chloro-4-propylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: silica gel column chromatography, recrystallization, and vacuum distillation. Each method is presented with a detailed protocol to ensure reproducible and high-purity results.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its purity is crucial for the successful synthesis of downstream target molecules and for ensuring the safety and efficacy of final drug products. This document outlines established laboratory methods for the purification of this compound, complete with experimental protocols and expected outcomes.
Purification Strategies
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The most common and effective techniques include:
-
Silica Gel Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities.
-
Recrystallization: A technique used to purify solid compounds based on differences in solubility.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids by separating components based on their boiling points at reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the purification of chloro-substituted pyrimidines, providing a benchmark for expected results when purifying this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Parameters | Reference Compound |
| Silica Gel Chromatography | 80-90% | >97% | 78% | Eluent: Petroleum Ether:Methylene Dichloride (2:1) | 2-Chloro-4-methoxy-pyrimidine-ethyl formate[1] |
| Silica Gel Chromatography | Not specified | Not specified | 53% | Eluent: Hexane/Dichloromethane | 2-Chloro-4-methylpyrimidine |
| Recrystallization | 90-95% | >99% | 70-85% | Solvent System: Heptane/Ethyl Acetate | General Guidance |
| Vacuum Distillation | 85-95% | >98% | 60-80% | Pressure: <20 mmHg | 2-Chloro-4-methylpyrimidine |
Experimental Protocols
Silica Gel Column Chromatography
This protocol is adapted from methods used for similar chloro-substituted pyrimidines and is expected to be effective for this compound.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether (or Hexane)
-
Methylene dichloride (DCM)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of methylene dichloride and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample-adsorbed silica gel to the top of the column. Add another thin layer of sand.
-
Elution: Begin elution with a non-polar solvent system, such as petroleum ether:methylene dichloride (2:1 v/v).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Spot the collected fractions on a TLC plate and develop it in the elution solvent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.
Recrystallization
This is a general protocol for the recrystallization of organic compounds. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent pair like heptane and ethyl acetate.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., heptane, ethyl acetate, ethanol, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a solvent-pair system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Vacuum Distillation
This method is suitable for purifying larger quantities of this compound, assuming it is a liquid or a low-melting solid at room temperature. The boiling point of the related 2-chloro-4-methylpyrimidine is 91-93 °C at 17 mmHg; the boiling point of this compound is expected to be slightly higher under the same pressure.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).
-
Heating: Begin to heat the distillation flask gently with a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature. This is the purified product.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Product Collection: Carefully release the vacuum and collect the purified this compound from the receiving flask.
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound, starting from a crude reaction mixture.
References
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Chloro-4-propylpyrimidine (CAS No: 111196-80-6), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] Detailed protocols for chromatographic and spectroscopic methods are presented to ensure accurate identification, purity assessment, and structural elucidation. The methodologies are designed to be readily implemented in a laboratory setting.
Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉ClN₂[2]
-
Structure:
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
Caption: Overall analytical workflow for this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and quantifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and providing mass information for identification. It is the method of choice for determining the purity of this compound.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode to identify all components.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 400 |
Expected Data:
The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The mass spectrum should display the molecular ion and characteristic fragments.
| Ion Type | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 156/158 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio is expected. |
| Fragment [M-CH₃]⁺ | 141/143 | Loss of a methyl group. |
| Fragment [M-C₂H₅]⁺ | 127/129 | Loss of an ethyl group from the propyl chain. |
| Fragment [M-C₃H₇]⁺ | 115/117 | Loss of the propyl group. |
| Fragment [Pyrimidine ring]⁺ | 79 | Characteristic fragment of the pyrimidine core. |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is suitable for quantifying the purity of this compound, especially for identifying non-volatile impurities. A method similar to that used for other chloropyrimidines can be adapted.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Injection: Inject 10 µL of the sample.
-
Analysis: Monitor the chromatogram for the main peak and any impurity peaks.
HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Expected Data:
A major peak corresponding to this compound should be observed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
| Parameter | Expected Value |
| Retention Time | ~5-7 minutes |
| Purity | ≥ 98% (as specified by suppliers)[4] |
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for elucidating the chemical structure.[6] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[7]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Techniques like DEPT can be used to aid in carbon signal assignment.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Pyrimidine C6-H |
| ~7.1 | d | 1H | Pyrimidine C5-H |
| ~2.8 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.7 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C4 (C-propyl) |
| ~161 | C2 (C-Cl) |
| ~157 | C6 (CH) |
| ~118 | C5 (CH) |
| ~38 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat if it is a low-melting solid or liquid, using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[8]
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1600-1550 | C=N stretch (pyrimidine ring) |
| ~1500-1400 | C=C stretch (pyrimidine ring) |
| ~800-750 | C-Cl stretch |
Summary of Analytical Techniques
The following diagram outlines the purpose of each analytical technique in the characterization of this compound.
Caption: Role of each analytical technique.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-4-propyl-pyrimidine [chemicalbook.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Reaction Mechanisms of 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reaction mechanisms involving 2-chloro-4-propylpyrimidine, a versatile building block in medicinal chemistry and drug development. The protocols and data presented are based on established methodologies for analogous chloropyrimidine systems and serve as a guide for the synthesis and functionalization of this compound derivatives.
Disclaimer: Specific experimental data for this compound is limited in the public domain. The quantitative data and detailed protocols provided herein are based on closely related analogs, such as 2-chloro-4-methylpyrimidine and 2,4-dichloropyrimidines. Researchers should consider these as starting points and optimize conditions for their specific applications.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a variety of functional groups, particularly nitrogen and oxygen nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
Application: Synthesis of 2-Amino-4-propylpyrimidines
A common application of SNAr is the synthesis of 2-aminopyrimidine derivatives, which are prevalent scaffolds in pharmacologically active compounds.
Quantitative Data for Amination of 2-Chloropyrimidines
The following table summarizes typical reaction conditions and yields for the amination of related 2-chloropyrimidine substrates.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Ammonia | Ethanol | - | Reflux | 3-5 | 84.4 | 2,4-Dichloropyrimidine |
| Various Amines | Anhydrous Propanol | Triethylamine | 120-140 (MW) | 0.25-0.5 | Good to Excellent | 2-Amino-4-chloropyrimidine |
| Piperidine | Ethanol | - | 50 | - | - | 2-Chloropyrimidine |
Experimental Protocol: General Procedure for Amination
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Triethylamine (2.0 equivalents, if amine salt is used or as a general base)
-
Anhydrous propanol (or other suitable solvent like DMF, Ethanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol) and anhydrous propanol (2 mL).
-
Add the desired amine (1.1 mmol) and triethylamine (2.0 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize 2-aryl- and 2-heteroaryl-4-propylpyrimidines.
The following table presents data from the Suzuki-Miyaura coupling of the related 2,4-dichloropyrimidine with various boronic acids. This reaction typically shows a preference for substitution at the C4 position.[1]
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 92 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 | 85 |
This is a general protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, coupling this compound with a wide range of primary and secondary amines.[2][3] This reaction is particularly useful when the SNAr reaction is not feasible due to the low nucleophilicity of the amine.[2]
The following table provides representative data for the Buchwald-Hartwig amination of various aryl chlorides with morpholine.
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 1 min | 99 |
| 2-Chlorotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 25 min | 94 |
| 4-Chloroanisole | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu | Toluene | 100 | 5 min | 90 |
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a valuable substrate for a range of transformations, primarily Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. These methodologies allow for the introduction of diverse functionalities at the 2-position, enabling the synthesis of a wide array of complex molecules for applications in drug discovery and materials science. The provided protocols, based on well-established procedures for similar substrates, offer a solid foundation for further synthetic explorations.
References
Applications of 2-Chloro-4-propylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-propylpyrimidine is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry. While direct literature on the specific applications of this propyl-substituted pyrimidine is limited, the broader class of 2-chloro-4-substituted pyrimidines are well-established precursors for the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine scaffold is a key structural motif in numerous therapeutic agents, particularly in the development of kinase inhibitors for the treatment of cancer.[2][3][4] The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups, while the alkyl substituent at the 4-position can influence the compound's physicochemical properties and target binding affinity.
This document provides an overview of the inferred applications of this compound in medicinal chemistry, based on structure-activity relationship (SAR) studies of related 2-chloro-4-alkylpyrimidine derivatives. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented to guide researchers in their drug discovery efforts.
Key Applications in Drug Discovery
Based on the established roles of analogous 2-chloro-4-alkylpyrimidines, this compound is a promising starting material for the development of:
-
Kinase Inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors that target the ATP-binding site of various protein kinases.[2] The propyl group at the C4 position can be explored for its potential to interact with specific hydrophobic pockets within the kinase domain, potentially influencing potency and selectivity.
-
Anticancer Agents: Derivatives of 2-chloropyrimidines have demonstrated significant antiproliferative activity against various cancer cell lines.[5] By modifying the 2-position of the pyrimidine ring, libraries of compounds can be synthesized and screened for their cytotoxic effects.
-
Other Therapeutic Areas: The versatility of the 2-chloropyrimidine scaffold allows for its application in the development of agents for other diseases, including those related to inflammation and neurodegeneration, where specific kinases or other enzymes are implicated.[6]
Data Presentation: Comparative Biological Activity of 2,4-Disubstituted Pyrimidine Derivatives
The following table summarizes the biological activity of various 2,4-disubstituted pyrimidine derivatives from published studies. This data provides a comparative context for researchers designing new compounds based on the this compound scaffold.
| Compound ID | R1-Group (C2-Position) | R2-Group (C4-Position) | Target/Assay | Activity (IC50/EC50) | Reference |
| 1 | -NH-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) | -NH-(2-(isopropylsulfonyl)phenyl) | ALK Kinase | <3 nM | [6] |
| 2 | -NH-(pyrrolidin-3-yl) | -methyl | Aurora A Kinase | <200 nM (Cell proliferation) | [7] |
| 3 | -arylamino | -aryl | PAK1 Kinase | Potent Inhibition | [8] |
| 4 | -amino | 4-(4-bromophenyl)piperazine | HCT116 cells | 89.24 µM | [9] |
| 5 | -amino | 4-(4-bromophenyl)piperazine | MCF-7 cells | 89.37 µM | [9] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of compounds derived from this compound. These protocols are based on established methods for similar pyrimidine derivatives.
Protocol 1: General Procedure for Nucleophilic Substitution at the C2-Position
This protocol describes a general method for the displacement of the chlorine atom at the C2-position of this compound with an amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine, etc.)
-
Solvent (e.g., Dioxane, DMF, or NMP)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-4-propylpyrimidine derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay.[10]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Positive control (a known inhibitor of the target kinase)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.
-
Prepare a kinase reaction mixture containing the assay buffer, target kinase, and substrate peptide.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds, positive control, and a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified kinase signaling pathway and potential points of inhibition.
Experimental Workflow Diagram
Caption: General workflow for synthesis and evaluation of derivatives.
Logical Relationship Diagram
Caption: Structure-Activity Relationship (SAR) considerations.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Chloropyrimidines as Covalent Chemical Probes for Proteomics
Introduction
Covalent chemical probes are invaluable tools in chemical proteomics for identifying and characterizing protein targets, elucidating biological pathways, and discovering novel therapeutic agents.[1][2] Chloropyrimidines represent a class of heterocyclic compounds that can act as covalent probes, typically reacting with nucleophilic residues such as cysteine on target proteins. This covalent interaction allows for the stable labeling and subsequent identification of these targets from complex biological samples.[3] The reactivity of the chloropyrimidine scaffold can be tuned by substituent groups, offering a versatile platform for developing specific and potent chemical probes. These probes can be particularly useful for studying enzymes like kinases, where a cysteine residue is present in or near the active site.[3]
These application notes provide an overview of the use of chloropyrimidine-based probes in proteomics, including protocols for target identification and quantitative analysis.
Application Notes
Principle of Action
Chloropyrimidine probes function as irreversible inhibitors by forming a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, on a target protein. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of the cysteine residue attacks the carbon atom bearing the chlorine atom on the pyrimidine ring, leading to the displacement of the chloride ion.[3] This irreversible binding enables robust target enrichment and identification.
Applications
-
Target Identification and Validation: A primary application is the identification of the molecular targets of a bioactive compound. By synthesizing a probe version of the compound, researchers can "fish" for its binding partners in cell lysates or living cells.[2][4]
-
Drug Discovery: Chloropyrimidine-based covalent inhibitors have been explored as kinase inhibitors.[3] Chemical proteomics can be used to assess the selectivity of these inhibitors across the kinome and to identify potential off-target effects.
-
Enzyme Activity Profiling: In an activity-based protein profiling (ABPP) approach, chloropyrimidine probes can be used to map the functional state of enzymes in a proteome.
Advantages of Chloropyrimidine Probes
-
Covalent and Stable Interaction: The formation of a covalent bond allows for stringent washing steps during enrichment, reducing the background of non-specific binders.
-
Tunable Reactivity: The reactivity of the chloropyrimidine core can be modulated by the addition of other substituents, allowing for the optimization of probe performance.
-
Synthetic Accessibility: The synthesis of chloropyrimidine derivatives is often straightforward, facilitating the generation of a variety of probes.[3]
Quantitative Data Summary
While specific quantitative data for 2-Chloro-4-propylpyrimidine is unavailable, the following tables illustrate how data for a hypothetical chloropyrimidine probe (CP-Probe-1) would be presented.
Table 1: Kinase Selectivity Profile of CP-Probe-1
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM | Covalent Modification Confirmed (MS) |
| MSK1 | 150 | 95% | Yes |
| RSK2 | 800 | 60% | Yes |
| EGFR | >10,000 | <10% | No |
| AURKA | >10,000 | <10% | No |
Table 2: Protein Enrichment using CP-Probe-1 in 22Rv1 Cells
| Protein Identified | Gene | Fold Enrichment (Probe/Control) | p-value | Function |
| Mitogen- and stress-activated protein kinase 1 | RPS6KA5 | 15.2 | <0.001 | Kinase Signaling |
| Ribosomal protein S6 kinase alpha-3 | RPS6KA3 | 8.5 | <0.01 | Kinase Signaling |
| Peroxiredoxin-1 | PRDX1 | 2.1 | >0.05 | Redox Regulation |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.8 | >0.05 | Chaperone |
Experimental Protocols
Protocol 1: General Synthesis of an Alkyne-Functionalized Chloropyrimidine Probe
This protocol describes a general method for synthesizing a chloropyrimidine probe functionalized with an alkyne handle for subsequent click chemistry.
Materials:
-
2,4-dichloropyrimidine (or a substituted variant)
-
A linker containing an amine and a terminal alkyne (e.g., propargylamine)
-
A base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,4-dichloropyrimidine in anhydrous DCM.
-
Add the amine-alkyne linker (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized chloropyrimidine probe.
-
Confirm the structure and purity by NMR and mass spectrometry.
Protocol 2: Protein Labeling in Cell Lysate
Materials:
-
Cultured cells (e.g., HEK293T, 22Rv1)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Chloropyrimidine probe (stock solution in DMSO)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes.
-
Lyse the cells by Dounce homogenization or sonication.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the chloropyrimidine probe to the desired final concentration (e.g., 1-10 µM). For competitive inhibition experiments, pre-incubate the lysate with a competitor compound before adding the probe.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The probe-labeled proteome is now ready for downstream applications such as click chemistry and enrichment.
Protocol 3: Target Enrichment using Click Chemistry and Affinity Purification
Materials:
-
Probe-labeled proteome from Protocol 2
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
To the probe-labeled proteome, add the azide-biotin tag, TCEP, TBTA, and CuSO₄.
-
Incubate the click chemistry reaction for 1 hour at room temperature.
-
Add pre-washed streptavidin agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and PBS alone) to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.
-
The enriched proteins can then be separated by SDS-PAGE and identified by mass spectrometry.
Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis
Materials:
-
Protein-bound streptavidin beads from Protocol 3
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM ammonium bicarbonate buffer
Procedure:
-
Wash the protein-bound beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.
-
Wash the beads thoroughly with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin.
-
Incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for target identification using a chloropyrimidine probe.
Caption: Inhibition of the MAPK/ERK signaling pathway by a covalent probe.
Caption: Logic of a competitive binding assay to validate probe-target interaction.
References
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the handling, storage, and potential applications of 2-Chloro-4-propylpyrimidine. The information is intended to ensure safe laboratory practices and to provide a foundation for its use in synthetic chemistry and drug discovery.
Section 1: Chemical and Physical Properties
This compound is a substituted pyrimidine with potential applications as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1] While specific experimental data for this compound is limited, properties can be extrapolated from similar short-chain alkyl chloropyrimidines.
| Property | Data | Source |
| Molecular Formula | C₇H₉ClN₂ | [2] |
| Molecular Weight | 156.6 g/mol | [2] |
| Appearance | Likely a liquid or low-melting solid, potentially colorless to light brown | Inferred from analogs |
| Storage Temperature | 2-8°C | [3] |
Section 2: Handling and Storage Procedures
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following guidelines are based on safety data for closely related alkyl chloropyrimidines.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Tight-sealing safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: A lab coat or long-sleeved clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA approved respirator may be necessary.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to keep the compound refrigerated at 2-8°C and protected from light and moisture to maintain product quality.[3]
In case of Exposure or Spill
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.
-
Spill: For a spill, sweep up and shovel into a suitable container for disposal. Ensure adequate ventilation.
Section 3: Experimental Protocols
Synthesis of this compound (Proposed Protocol)
This protocol is based on the known synthesis of similar 2-chloro-4-alkylpyrimidines.[4]
Materials:
-
2,4-Dichloropyrimidine
-
Propylmagnesium chloride (Grignard reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Iron(III) acetylacetonate (Fe(acac)₃) (catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Dichloromethane (DCM) for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-dichloropyrimidine (1 equivalent) and Fe(acac)₃ (catalytic amount) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add propylmagnesium chloride (1 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and dichloromethane to afford this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Section 4: Potential Applications in Drug Discovery
Substituted pyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[5] 2-Chloropyrimidines, in particular, serve as versatile intermediates for the synthesis of kinase inhibitors.[1][6]
Role as a Kinase Inhibitor Scaffold
The 2-chloro substituent on the pyrimidine ring is a reactive site that can be displaced by nucleophiles, such as the cysteine residue in the active site of certain kinases, leading to covalent inhibition.[6] This makes this compound a valuable starting material for the development of targeted cancer therapies. The 4-propyl group can be modified to optimize binding affinity and selectivity for the target kinase.
Diagram of Potential Mechanism of Action:
Caption: Potential mechanism of kinase inhibition.
Section 5: Logical Relationships in Further Synthesis
This compound is a versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This is a key step in building a library of compounds for drug screening.
Diagram of Synthetic Possibilities:
Caption: Synthetic utility of this compound.
References
- 1. 2-chloro-4-cyclobutylpyrimidine [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-propylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-propylpyrimidine. The information is designed to address specific challenges encountered during experimentation and to offer practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common strategies for the synthesis of substituted pyrimidines often involve the construction of the pyrimidine ring followed by functionalization, or the modification of a pre-existing pyrimidine core. For this compound, a plausible starting material is 2,4-dichloropyrimidine, where the propyl group can be introduced via a nucleophilic substitution or cross-coupling reaction. Another approach could involve the condensation of a propyl-containing precursor with a suitable three-carbon unit.
Q2: How can I introduce the propyl group onto the pyrimidine ring?
The introduction of a propyl group at the C4 position of a pyrimidine ring can be achieved through various methods. One common approach is the use of a Grignard reagent, such as propylmagnesium chloride, in the presence of a suitable catalyst like an iron salt (e.g., Fe(acac)₃) with a 2,4-dichloropyrimidine substrate. The reaction is typically performed in an inert solvent like THF at low temperatures.
Q3: What chlorinating agents are suitable for converting a hydroxyl group to a chloro group at the C2 position?
If the synthesis proceeds via a 2-hydroxy-4-propylpyrimidine intermediate, a common and effective chlorinating agent is phosphorus oxychloride (POCl₃).[1] This reaction is often carried out at elevated temperatures, and sometimes a tertiary amine like triethylamine is added to neutralize the generated HCl.[1]
Q4: What are the critical parameters to control during the chlorination step?
The key parameters to control during the chlorination with phosphorus oxychloride are temperature and reaction time. The reaction temperature is typically raised to around 100-105°C and maintained for several hours to ensure complete conversion.[1] It is crucial to monitor the reaction progress using techniques like TLC or HPLC to avoid over-chlorination or degradation of the product.
Q5: How can I purify the final this compound product?
Purification of this compound can be achieved through several methods. After quenching the reaction mixture, typically with ice water, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[2][3] The combined organic layers are then washed, dried, and concentrated. Further purification can be performed by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[2][3] Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Increase reaction time and monitor by TLC/HPLC. - Optimize the reaction temperature; for chlorination, ensure it reaches at least 100°C.[1] - Use fresh, high-purity starting materials. Ensure anhydrous conditions if using moisture-sensitive reagents. - Optimize the extraction and chromatography conditions. |
| Formation of Side Products | - Reaction temperature is too high or reaction time is too long. - Presence of impurities in starting materials. - Non-selective reaction. | - Carefully control the reaction temperature and time. - Purify starting materials before use. - If using a di-substituted starting material (e.g., 2,4-dichloropyrimidine), control the stoichiometry of the nucleophile to favor mono-substitution. |
| Incomplete Chlorination | - Insufficient amount of chlorinating agent. - Reaction temperature is too low or reaction time is too short. | - Use a slight excess of phosphorus oxychloride. - Ensure the reaction is heated to the optimal temperature (e.g., 100-105°C) for a sufficient duration.[1] |
| Difficulty in Product Isolation | - Product is soluble in the aqueous phase. - Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. - Use a different extraction solvent. - Break up emulsions by adding brine or filtering through Celite. |
| Product Decomposition during Workup | - Hydrolysis of the chloro group. - Exposure to high temperatures for extended periods during solvent removal. | - Perform the aqueous workup at low temperatures (e.g., 0-5°C).[1] - Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. |
Experimental Protocols
Synthesis of this compound from 2,4-Dichloropyrimidine (Analogous Method)
This protocol is adapted from the synthesis of 2-Chloro-4-methylpyrimidine.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dichloropyrimidine and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the mixture to 0°C in an ice bath. Add a solution of propylmagnesium chloride in THF dropwise from the dropping funnel while maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.
Synthesis of this compound from 2-Hydroxy-4-propylpyrimidine (Analogous Method)
This protocol is adapted from the synthesis of similar 2-chloropyrimidines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-propylpyrimidine and phosphorus oxychloride (POCl₃).
-
Chlorination: Add triethylamine dropwise to the stirred mixture at room temperature.
-
Heating: Heat the reaction mixture to 100-105°C and maintain this temperature for 3-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into ice water with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-4-propylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4-propylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically commences from precursors such as 4-propyluracil or a di-substituted pyrimidine like 2,4-dichloro-6-propylpyrimidine. The choice of starting material often depends on commercial availability, cost, and the desired reaction pathway.
Q2: What are the common side products observed during the synthesis of this compound?
A2: During the synthesis of this compound, several side products can form, depending on the reaction conditions. The most prevalent include:
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4-propyl-2-hydroxypyrimidine: This hydrolysis product can form if moisture is present during the reaction or workup.
-
2,4-dichloro-propylpyrimidine isomer: If the synthesis starts from a precursor that can be chlorinated at multiple positions, isomeric dichlorinated byproducts may be generated.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of the initial reactants in the final product mixture.
-
Pyrimidine dimers: Under certain conditions, dimerization of the pyrimidine ring can occur, leading to higher molecular weight impurities.
Q3: How can the formation of the hydrolysis side product, 4-propyl-2-hydroxypyrimidine, be minimized?
A3: To minimize the formation of the hydrolysis byproduct, it is crucial to maintain anhydrous (dry) conditions throughout the reaction. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, exposure to water should be minimized and controlled.
Q4: What is the role of phosphorus oxychloride (POCl₃) in the synthesis, and what are the potential complications associated with its use?
A4: Phosphorus oxychloride (POCl₃) is a common chlorinating agent used to convert hydroxypyrimidines to chloropyrimidines.[1] While effective, using a large excess of POCl₃ can lead to over-chlorination and complicate the purification process.[1] The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to ice.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress and identifying side products?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. For detailed analysis and identification of side products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate mixing. |
| Product loss during workup. | Optimize extraction and purification steps. Minimize exposure to water to prevent hydrolysis. | |
| Presence of significant amounts of 4-propyl-2-hydroxypyrimidine | Moisture in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. |
| Incomplete chlorination. | Ensure a sufficient amount of the chlorinating agent is used. | |
| Detection of dichlorinated byproducts | Over-chlorination due to harsh reaction conditions. | Reduce the amount of chlorinating agent, lower the reaction temperature, or shorten the reaction time. |
| Complex mixture of unidentified side products | Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating. |
| Use of impure starting materials. | Verify the purity of starting materials before use. |
Experimental Protocol: Synthesis of this compound from 4-propyluracil
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
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4-propyluracil
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-propyluracil in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylaniline to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Chloro-4-propylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-propylpyrimidine. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials and desired scale. Two common approaches are:
-
Route 1: From a Dichloro-propylpyrimidine Precursor: This method involves the selective reduction of a 2,X-dichloro-4-propylpyrimidine. While specific examples for the propyl derivative are not extensively documented, a well-established analogy is the synthesis of 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine using a reducing agent like zinc powder.[1]
-
Route 2: Building the Pyrimidine Ring: This approach involves constructing the pyrimidine ring from acyclic precursors. For instance, condensation of a propyl-substituted β-ketoester with urea or a urea equivalent, followed by chlorination of the resulting hydroxypyrimidine, is a plausible pathway.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. A patented method for a related 2-chloro-4-substituted pyrimidine reports a yield of 78% for the final chlorination step.[2] For the analogous synthesis of 2-chloro-4-methylpyrimidine from 2,6-dichloro-4-methylpyrimidine, a yield of 53% has been reported.[1] Optimizing reaction parameters is crucial for maximizing the yield of this compound.
Q3: What are the key reaction parameters to control for improving the yield?
A3: To improve the yield of this compound, careful control of the following parameters is essential:
-
Temperature: Temperature can significantly influence reaction rates and the formation of byproducts. The optimal temperature will depend on the specific reaction pathway.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Reagent Stoichiometry: The molar ratios of reactants, catalysts, and any additives should be carefully controlled to ensure complete conversion of the limiting reagent and minimize side reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates and yields.
-
Catalyst: If a catalyst is used, its activity and loading are critical factors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity and activity of reagents and catalysts. |
| Side reactions consuming starting materials. | - Optimize reaction temperature to minimize byproduct formation. - Adjust the order of reagent addition. - Consider using a more selective catalyst. | |
| Degradation of starting material or product. | - Ensure anhydrous conditions if reagents are moisture-sensitive. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Impurities | Non-selective reaction conditions. | - Lower the reaction temperature. - Screen different solvents to improve selectivity. - Investigate alternative catalysts that may offer better regioselectivity. |
| Presence of impurities in starting materials. | - Purify starting materials before use. - Use reagents from a reliable supplier. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction mixture. | - Use an anti-solvent to precipitate the product. - Optimize the extraction solvent system. |
| Formation of an emulsion during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Co-elution of impurities during chromatography. | - Screen different solvent systems for column chromatography. - Consider alternative purification techniques such as recrystallization or distillation. |
Experimental Protocols
Analogous Protocol: Synthesis of 2-Chloro-4-methylpyrimidine from 2,6-Dichloro-4-methylpyrimidine [1]
This protocol for a similar compound can serve as a starting point for developing a procedure for this compound.
Materials:
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2,6-Dichloro-4-methylpyrimidine
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Zinc powder
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Iodine
-
Ethanol
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Water
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel
Procedure:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).
-
Heat the reaction mixture to reflux at 70°C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with dichloromethane (DCM).
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Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to obtain 2-chloro-4-methylpyrimidine.
Note: This protocol should be adapted and optimized for the synthesis of this compound, starting from the corresponding 2,6-dichloro-4-propylpyrimidine.
Visualizations
Caption: Synthesis of this compound via selective reduction.
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
References
Stability issues with 2-Chloro-4-propylpyrimidine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Chloro-4-propylpyrimidine in acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: Based on data from similar chloropyrimidine compounds, this compound is expected to be susceptible to hydrolysis in aqueous solutions. The 2-chloro position on the pyrimidine ring is particularly reactive towards nucleophilic substitution, including hydrolysis. Therefore, prolonged exposure to aqueous environments, especially under non-neutral pH conditions, should be avoided to prevent degradation. Safety data for the related compound, 2-chloro-4-methylpyrimidine, advises protecting it from moisture.[1][2]
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound is likely to undergo hydrolysis to form 4-propylpyrimidin-2-one. Studies on other 2-chloropyrimidines have shown that the 2-chloro isomer is significantly more reactive than other isomers in strong acid, leading to its conversion to the corresponding pyrimidone.[3] This reaction is catalyzed by acid.
Q3: What is the expected stability of this compound under basic conditions?
A3: In basic conditions, this compound is also expected to be unstable. The pyrimidine ring itself can be susceptible to cleavage under strong alkaline conditions, in addition to the hydrolysis of the chloro group to form the corresponding hydroxypyrimidine.[4][5] The specific degradation products will depend on the strength of the base and the reaction conditions.
Q4: How should I prepare and store solutions of this compound?
A4: To minimize degradation, it is recommended to prepare solutions of this compound in anhydrous aprotic solvents. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. For storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place, preferably refrigerated.[1][2]
Q5: I am seeing an unexpected peak in my analysis (HPLC, LC-MS) after my reaction. Could it be a degradation product?
A5: Yes, it is highly probable. If your reaction or sample preparation involves acidic or basic aqueous conditions, the appearance of a more polar peak could indicate the formation of 4-propylpyrimidin-2-one or other degradation products. We recommend performing a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low assay or purity of this compound starting material. | Improper storage leading to gradual hydrolysis. | Ensure the compound is stored in a tightly sealed container in a desiccator, protected from light and moisture. For long-term storage, refrigeration is recommended. |
| Inconsistent reaction yields or appearance of side products. | Degradation of this compound during the reaction. | If the reaction is performed in an aqueous or protic solvent, consider switching to an anhydrous aprotic solvent. If acidic or basic reagents are used, assess their compatibility with the starting material. Consider adding the this compound to the reaction mixture at a later stage to minimize its exposure to harsh conditions. |
| Appearance of a new, more polar spot on TLC or a new peak in HPLC during workup. | Hydrolysis of the chloro group during aqueous workup or extraction with acidic/basic solutions. | Minimize the duration of contact with aqueous phases. Use neutral water for extractions if possible. If acidic or basic washes are necessary, perform them quickly and at a low temperature. |
| Poor recovery of the compound after purification by chromatography on silica gel. | Degradation on the acidic surface of the silica gel. | Deactivate the silica gel by pre-treating it with a base, such as triethylamine, in the eluent. Alternatively, consider using a different stationary phase like alumina. |
Degradation Pathways
Under acidic conditions, the primary degradation pathway is expected to be hydrolysis of the chloro group to form the corresponding pyrimidinone. In basic conditions, both hydrolysis of the chloro group and potential ring-opening can occur.
Caption: Expected degradation pathways of this compound.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is crucial for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[6][7]
Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic stress conditions.
Materials:
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This compound
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Methanol or Acetonitrile (HPLC grade)
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Deionized water
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Hydrochloric acid (HCl), 0.1 N and 1 N
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Sodium hydroxide (NaOH), 0.1 N and 1 N
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HPLC system with a UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of deionized water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C). It is also advisable to have a set of samples at room temperature.
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0). Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
Summary of Expected Stability Data
The following table summarizes the expected qualitative stability of this compound under different conditions based on the behavior of similar compounds. Actual degradation rates should be determined experimentally.
| Condition | Temperature | Expected Stability | Primary Degradation Product |
| 0.1 N HCl | Room Temperature | Low | 4-Propylpyrimidin-2-one |
| 1 N HCl | 60°C | Very Low | 4-Propylpyrimidin-2-one |
| Water (pH ~7) | Room Temperature | Moderate | 4-Propylpyrimidin-2-one (slow) |
| 0.1 N NaOH | Room Temperature | Low | 4-Propylpyrimidin-2-one |
| 1 N NaOH | 60°C | Very Low | 4-Propylpyrimidin-2-one and Ring-Opened Products |
| Solid State | Refrigerated, Dry, Dark | High | N/A |
References
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. ajrconline.org [ajrconline.org]
- 7. ajrconline.org [ajrconline.org]
Overcoming low reactivity of 2-Chloro-4-propylpyrimidine
Welcome to the technical support center for 2-Chloro-4-propylpyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive towards nucleophilic aromatic substitution (SNAr)?
The pyrimidine ring is an electron-deficient system, which in principle, should facilitate nucleophilic attack. However, in the case of 2-chloropyrimidines, the position of the chlorine atom between the two nitrogen atoms results in a less stable Meisenheimer intermediate compared to attack at the 4-position.[1] The C4 position benefits from better delocalization of the negative charge onto both nitrogen atoms through resonance, making it the more reactive site for SNAr.[1]
Q2: What are the primary strategies to overcome the low reactivity of this compound?
The most effective strategies involve moving away from classical SNAr conditions and employing modern cross-coupling reactions. The two most common and successful methods are:
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Palladium-Catalyzed Suzuki Coupling: For the formation of carbon-carbon bonds.
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Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[2]
These reactions utilize a palladium catalyst and a specific ligand to activate the C-Cl bond.
Q3: Can I still use nucleophilic aromatic substitution for this compound?
While challenging, it is not impossible. Success with SNAr at the 2-position often requires:
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Highly nucleophilic reagents.
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Harsh reaction conditions: This may include high temperatures, which can lead to side products.
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Microwave irradiation: This can sometimes improve yields and reduce reaction times.[3]
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Strategic substrate modification: If you are starting from a precursor, consider a synthetic route where the 4-position is blocked with a group that can be removed later.
Q4: How do I choose the right catalyst system for a cross-coupling reaction?
The choice of the palladium catalyst and ligand is critical. For aryl chlorides like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for both Suzuki and Buchwald-Hartwig reactions.[4] N-heterocyclic carbene (NHC) ligands have also shown promise in promoting reactivity at the C2 position.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Step |
| Incorrect Catalyst System | The C-Cl bond at the 2-position is notoriously difficult to activate. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system known for aryl chloride activation, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][6] |
| Inappropriate Base | The choice of base is critical for the transmetalation step. For Suzuki couplings with aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4] |
| Sub-optimal Reaction Temperature | The reaction temperature needs to be high enough to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. A temperature screen from 80 °C to 120 °C is recommended.[4] Microwave irradiation can also be beneficial for achieving higher temperatures and faster reaction times.[6][7] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] Ensure all reagents and solvents are high purity and thoroughly degassed. Increasing the catalyst loading or using a more robust catalyst system may also help.[4] |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Ineffective Catalyst-Ligand Combination | Similar to Suzuki coupling, a robust catalyst system is required. Bulky biarylphosphine ligands are generally effective.[4] Consider using a pre-formed palladium precatalyst with a ligand like BrettPhos or RuPhos. |
| Incorrect Base | A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4] |
| Solvent Choice | The solvent can significantly impact the reaction. Toluene, dioxane, or THF are commonly used. Ensure the solvent is anhydrous and degassed. |
| Amine Substrate Reactivity | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require longer reaction times or higher temperatures. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for successful cross-coupling reactions with chloropyrimidines. Note that optimization is often necessary for specific substrates.
Table 1: Representative Conditions for Suzuki Coupling of 2-Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | 65-90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-dioxane/water (2:1) | 100 (MW) | 0.25 | 81 |
Data compiled from multiple sources for general guidance.[4][6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 70-92 |
Data compiled from multiple sources for general guidance.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[8]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[4][8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[8]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4][8]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 2-Chloro-4-propylpyrimidine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the decomposition of 2-Chloro-4-propylpyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during reactions?
A1: The primary causes of decomposition are hydrolysis, high reaction temperatures, and exposure to non-anhydrous conditions. This compound is susceptible to nucleophilic attack by water, leading to the formation of the corresponding 4-propylpyrimidin-2-one. Elevated temperatures can also promote thermal decomposition and the formation of various byproducts.[1][2]
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents and reagents and performing the reaction under an inert atmosphere, such as nitrogen or argon. During the workup, exposure to aqueous solutions should be minimized, and if an aqueous wash is necessary, it should be performed quickly at low temperatures. Quenching the reaction mixture in a cold, mildly basic solution (e.g., sodium bicarbonate) can also help neutralize acidic byproducts that may catalyze hydrolysis.[1][3]
Q3: What is the optimal temperature range for reactions involving this compound?
A3: While the optimal temperature is reaction-dependent, it is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. For many nucleophilic substitution reactions, starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature is a good practice.[4] High temperatures should be avoided as they can lead to decomposition and the formation of side products.[2] For syntheses involving chloropyrimidines, temperatures are often kept below 0°C to reduce decomposition.[5]
Q4: I am observing low to no yield in my reaction. What are the potential causes related to the stability of this compound?
A4: Low or no yield can be attributed to several factors. The this compound may have degraded due to improper storage or handling, leading to inactive material. Hydrolysis of the starting material under the reaction conditions is another common cause. Additionally, poor solubility of the reactants in the chosen solvent can hinder the reaction.[1][2]
Q5: What are the signs of this compound decomposition?
A5: Decomposition can be identified by the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. A common decomposition product is the corresponding hydroxypyrimidine, which will have a different polarity. In some cases, a visible color change or charring in the reaction mixture can indicate significant decomposition, especially at elevated temperatures.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Inactive this compound due to hydrolysis during storage. | Ensure the starting material has been stored in a cool, dark, and dry place. Use a fresh bottle if degradation is suspected. |
| Insufficiently anhydrous reaction conditions. | Use freshly dried solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or LC-MS. | |
| Poor solubility of reactants. | Try a different anhydrous solvent (e.g., DMF, DMAc, NMP, or THF) in which all reactants are soluble. | |
| Formation of 4-propylpyrimidin-2-one byproduct | Presence of water in the reaction mixture. | Implement strictly anhydrous conditions as mentioned above. |
| Use of a nucleophilic base that can generate water. | Opt for a non-nucleophilic base (e.g., NaH, KHMDS). | |
| Prolonged exposure to aqueous conditions during workup. | Minimize the time the reaction mixture is in contact with water. Perform extractions quickly and at low temperatures. | |
| Formation of Multiple Unidentified Byproducts | Reaction temperature is too high, leading to thermal decomposition. | Run the reaction at a lower temperature. Monitor for any uncontrolled exotherms. |
| The reaction mixture was exposed to light. | Protect the reaction from light by wrapping the flask in aluminum foil. | |
| Incompatible reagents leading to side reactions. | Review the compatibility of all reagents. For example, avoid strong oxidizing agents. | |
| Sluggish or Incomplete Reaction | Poor leaving group ability of the chloride. | In some cases, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can facilitate the reaction via the Finkelstein reaction. |
| Steric hindrance from the propyl group or the nucleophile. | A higher reaction temperature may be required, but this should be balanced against the risk of decomposition. Alternatively, consider a more reactive catalyst or reagent system. |
Experimental Protocols
Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile, incorporating measures to prevent decomposition.
1. Materials and Reagents:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, or Dioxane)
-
Non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA)
-
Anhydrous Diethyl Ether or Ethyl Acetate for extraction
-
Saturated aqueous sodium bicarbonate solution (cold)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
2. Procedure:
-
Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the amine nucleophile (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents).
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Solvent Addition: Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the nucleophile or neutralization of any amine salts.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flask. Add this solution dropwise to the stirring mixture of the amine and base at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied, but the temperature should be carefully controlled.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.
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Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Potential Decomposition Pathways
Caption: Key decomposition pathways for this compound.
Interplay of Preventative Measures
Caption: Relationship between measures to prevent decomposition.
References
Technical Support Center: Scaling Up 2-Chloro-4-propylpyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 2-Chloro-4-propylpyrimidine. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and scalable method involves a two-step process. The first step is the synthesis of the precursor, 4-propyluracil, typically through the condensation of ethyl 3-oxohexanoate with urea. The subsequent step is the chlorination of 4-propyluracil, most commonly achieved using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the primary challenges when scaling up the chlorination step with POCl₃?
A2: The main challenges during the scale-up of the POCl₃ chlorination step include managing the reaction's exothermicity, preventing the formation of byproducts such as over-chlorinated compounds or hydrolyzed starting material, and handling the corrosive and hazardous nature of phosphorus oxychloride.[1][2] Efficient heat dissipation and precise temperature control are critical for a safe and successful scale-up.[1]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Using an equimolar amount of POCl₃ per hydroxyl group can reduce over-chlorination.[2] Running the reaction under anhydrous conditions is essential to prevent the hydrolysis of the product back to the starting material.[2] The addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can also help to accelerate the reaction and improve selectivity.[2]
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For large-scale purification, chromatography may be impractical. A common approach is to quench the reaction mixture by slowly adding it to crushed ice, followed by neutralization with a base like sodium carbonate.[2] The product can then be extracted into an organic solvent. Further purification can often be achieved through recrystallization or distillation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
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Symptom: The final isolated yield of the product is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or LCMS to ensure the complete consumption of the starting material.[2]- Ensure adequate mixing, especially in a larger reactor, to maintain a homogeneous reaction mixture. |
| Hydrolysis of Product | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]- Use anhydrous solvents and reagents. |
| Product Loss During Work-up | - During aqueous work-up, ensure the pH is adjusted correctly to keep the product in the organic phase during extraction.- Perform multiple extractions with an appropriate solvent to maximize the recovery of the product. |
Issue 2: Presence of Impurities in the Final Product
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Symptom: The final product is contaminated with starting material or other byproducts, as indicated by analytical techniques (e.g., NMR, LCMS).
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Over-chlorination | - Reduce the stoichiometry of the chlorinating agent (POCl₃).[2]- Lower the reaction temperature to improve selectivity for the mono-chlorinated product.[2] |
| Contamination with Starting Material (4-propyluracil) | - This indicates an incomplete reaction. See solutions for "Incomplete Reaction" under Issue 1.- Consider adding a tertiary amine base to drive the reaction to completion.[2] |
| Residual POCl₃ | - Ensure the quenching process is thorough. Slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring is crucial.[2]- Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove any acidic residues. |
Issue 3: Uncontrolled Exothermic Reaction During Chlorination
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Symptom: A rapid and uncontrolled increase in the reaction temperature is observed, particularly during the addition of reagents or heating.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Rapid Addition of Reagents | - Add the chlorinating agent (POCl₃) dropwise, especially at the beginning of the reaction, while carefully monitoring the internal temperature. |
| Inadequate Cooling | - Ensure the reactor is equipped with a cooling system that has sufficient capacity to manage the heat generated.[1]- Consider using a solvent with a high boiling point to help moderate the reaction temperature.[1] |
| Localized Hotspots | - Ensure efficient and constant stirring throughout the reaction to maintain a uniform temperature and prevent the formation of localized hot spots.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-propyluracil
This procedure is based on the general synthesis of uracil derivatives.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.
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Reagent Addition: To the stirred solution, add ethyl 3-oxohexanoate and thiourea.
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Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture and neutralize with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield 4-propyl-2-thiouracil.
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Desulfurization-Hydrolysis: The 4-propyl-2-thiouracil can be converted to 4-propyluracil by treatment with an oxidizing agent (like hydrogen peroxide in basic medium) or by hydrolysis with chloroacetic acid.
Protocol 2: Chlorination of 4-propyluracil to this compound
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, place 4-propyluracil.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the reactor. If a base is used, it can be added subsequently or concurrently.
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Reaction: Heat the reaction mixture to a specific temperature (typically between 80-110°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC or LCMS.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker with a large amount of crushed ice. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
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Neutralization: Slowly add a saturated solution of sodium carbonate to the quenched mixture until the pH is adjusted to 8-9.[2]
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or distillation.
Data Presentation
Table 1: Illustrative Reaction Parameters for the Chlorination of 4-propyluracil
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| 4-propyluracil (mol) | 1.0 | 1.0 | 1.0 |
| POCl₃ (mol equivalents) | 3.0 | 1.5 | 1.2 |
| Base (mol equivalents) | None | Triethylamine (1.2) | DIPEA (1.2) |
| Temperature (°C) | 110 | 90 | 90 |
| Reaction Time (hours) | 4 | 3 | 3 |
| Illustrative Yield (%) | 75-85 | 80-90 | 85-95 |
Note: These values are illustrative and based on typical conditions for similar reactions. Optimization for a specific scale is recommended.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Analysis of 2-Chloro-4-propylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Chloro-4-propylpyrimidine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect in my this compound sample?
Based on common synthetic routes for analogous compounds, potential impurities in this compound may include:
-
Isomeric Impurities: The most common impurity is likely the isomeric byproduct, 4-Chloro-2-propylpyrimidine . This can form during the synthesis and is often difficult to separate due to similar physical properties.[1]
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 2,4-dichloropyrimidine could be present.
-
Byproducts of Side Reactions: Other potential impurities can arise from side reactions. For instance, if a Grignard reagent is used in the synthesis, byproducts from its reaction with other electrophilic sites could be formed.[2]
-
Degradation Products: Exposure to moisture or high temperatures can lead to hydrolysis of the chloro group, forming 2-Hydroxy-4-propylpyrimidine .
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak can be an impurity or an artifact. Follow these steps to identify it:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by running a blank (injection of mobile phase only) and a standard of this compound. This will help rule out contamination from the solvent or system.
-
Spike your sample: Inject a sample spiked with a known potential impurity (if available). If the unknown peak increases in area, you have a tentative identification.
-
LC-MS Analysis: If the impurity is unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Q3: My GC-MS analysis is showing poor peak shape for this compound. What could be the cause?
Poor peak shape (e.g., tailing or fronting) in GC-MS can be caused by several factors:
-
Active Sites in the Inlet or Column: The pyrimidine ring contains nitrogen atoms that can interact with active sites (e.g., silanols) in the GC inlet liner or the column, leading to peak tailing. Using a deactivated inlet liner and a column with low bleed and good inertness is crucial.
-
Improper Injection Technique: A slow injection can cause band broadening and peak tailing. Ensure the injection is rapid and the injector temperature is optimized.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Incompatible Solvent: The sample solvent should be compatible with the stationary phase of the column.
Q4: I suspect there are co-eluting impurities in my HPLC analysis. How can I improve the separation?
Co-elution of impurities is a common challenge. To improve separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Experiment with different pH values using appropriate buffers.
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.
-
Adjust the Temperature: Changing the column temperature can alter the selectivity of the separation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| No Peaks | No injection, detector off, incorrect mobile phase | Verify injection, check detector settings, ensure correct mobile phase composition. |
| Ghost Peaks | Contaminated mobile phase or injector | Use fresh, high-purity mobile phase; clean the injector. |
| Peak Tailing | Secondary interactions with the column, column overload | Use a mobile phase with an appropriate pH and ionic strength, inject a smaller sample volume. |
| Peak Fronting | Column overload, sample solvent stronger than mobile phase | Dilute the sample, dissolve the sample in the mobile phase. |
| Baseline Noise | Air bubbles in the pump or detector, contaminated mobile phase | Degas the mobile phase, flush the system, use fresh mobile phase. |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Sensitivity | Leak in the system, contaminated ion source | Check for leaks using an electronic leak detector, clean the ion source. |
| Mass Inaccuracy | Mass spectrometer needs calibration | Calibrate the mass spectrometer using a known standard. |
| Broad Peaks | Slow injection, column degradation | Use a faster injection speed, replace the GC column. |
| Split Peaks | Improperly installed column, sample solvent incompatibility | Reinstall the column, ensure the sample is dissolved in a volatile and compatible solvent. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Confirmation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Techniques:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of the main component and any significant impurities.
-
Quantitative Data Summary
The following table provides hypothetical retention times and mass-to-charge ratios for this compound and its potential impurities based on the described analytical methods.
| Compound | Hypothetical HPLC Retention Time (min) | Expected [M+H]⁺ (m/z) | Hypothetical GC Retention Time (min) |
| 2,4-Dichloropyrimidine | 12.5 | 149.0 | 8.2 |
| This compound | 15.8 | 157.1 | 10.5 |
| 4-Chloro-2-propylpyrimidine | 16.2 | 157.1 | 10.8 |
| 2-Hydroxy-4-propylpyrimidine | 10.3 | 139.1 | N/A (non-volatile) |
Visualizations
References
Validation & Comparative
Reactivity Face-Off: 2-Chloro-4-propylpyrimidine vs. 2-Chloro-4-methylpyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of heterocyclic chemistry, substituted pyrimidines are cornerstone building blocks for the synthesis of a vast array of biologically active molecules. Their utility in medicinal chemistry and drug development is well-established, with the pyrimidine scaffold present in numerous approved therapeutics. The reactivity of halogenated pyrimidines, in particular, is of paramount importance for their synthetic elaboration. This guide provides an objective comparison of the reactivity of two closely related analogues: 2-chloro-4-propylpyrimidine and 2-chloro-4-methylpyrimidine. The discussion is centered on their anticipated performance in key synthetic transformations, supported by established principles of organic chemistry and illustrative experimental data.
Executive Summary
In general, 2-chloro-4-methylpyrimidine is expected to exhibit slightly higher reactivity in many common synthetic transformations compared to its this compound counterpart. This difference is primarily attributed to the greater steric hindrance imparted by the n-propyl group at the C4-position, which can impede the approach of nucleophiles or the formation of bulky transition states in cross-coupling reactions. The electronic effects of the methyl and propyl groups are largely similar, both being weakly electron-donating through induction. Therefore, steric factors are the predominant differentiator.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of chloropyrimidines. The pyrimidine ring is inherently electron-deficient, facilitating the attack of nucleophiles. In the case of 2-chloro-4-alkylpyrimidines, the chlorine atom at the C2 position is the leaving group.
The rate of an SNAr reaction is influenced by the stability of the intermediate Meisenheimer complex. While the electronic contribution of the methyl and propyl groups is comparable, the larger steric profile of the propyl group can disfavor the approach of a nucleophile, particularly a bulky one, to the C2 position. This steric clash can raise the activation energy of the reaction, leading to a slower reaction rate for the propyl-substituted pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these reactions is a critical factor.
In the catalytic cycle of these reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The steric environment around the carbon-halogen bond can influence the ease of this step. The bulkier n-propyl group at the C4-position of this compound may create greater steric hindrance around the adjacent C2-Cl bond, potentially slowing down the oxidative addition step compared to the less hindered 2-chloro-4-methylpyrimidine. This effect is likely to be more pronounced with bulky phosphine ligands on the palladium catalyst.
Data Presentation
The following table summarizes the anticipated relative reactivity and provides illustrative, qualitative data based on general principles and observations from similar systems. It is important to note that these are expected trends and actual reaction outcomes can be highly dependent on the specific reaction conditions, nucleophile/coupling partner, and catalyst system employed.
| Reaction Type | Substrate | Expected Relative Reactivity | Illustrative Yield Range (for a generic reaction) |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-methylpyrimidine | Higher | 75-95% |
| This compound | Lower | 65-85% | |
| Buchwald-Hartwig Amination | 2-Chloro-4-methylpyrimidine | Higher | 70-90% |
| This compound | Lower | 60-80% | |
| Suzuki-Miyaura Coupling | 2-Chloro-4-methylpyrimidine | Higher | 65-85% |
| This compound | Lower | 55-75% |
Experimental Protocols
Below are representative, generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
To a solution of the 2-chloro-4-alkylpyrimidine (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) if required. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the 2-chloro-4-alkylpyrimidine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv). The vessel is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylpyrimidine.
Visualizing the Reaction Pathway
The following diagram illustrates a generalized workflow for a palladium-catalyzed Buchwald-Hartwig amination, a common and important transformation for these substrates.
Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-chloro-4-alkylpyrimidines.
Conclusion
The choice between this compound and 2-chloro-4-methylpyrimidine as a starting material will depend on the specific requirements of the synthetic route and the nature of the subsequent transformations. While 2-chloro-4-methylpyrimidine is likely to be the more reactive substrate in many contexts due to reduced steric hindrance, this compound remains a valuable and versatile building block. For reactions that are sensitive to steric crowding, such as those involving bulky nucleophiles or catalyst systems, the difference in reactivity between these two compounds may be more pronounced. It is always advisable to conduct small-scale pilot reactions to determine the optimal conditions for a specific transformation. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic strategies involving these important pyrimidine intermediates.
A Comparative Guide to 2-Chloro-4-propylpyrimidine and Other Pyrimidine Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 2-Chloro-4-propylpyrimidine with other pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) and presenting detailed experimental protocols, this document serves as a practical resource for the evaluation of pyrimidine-based compounds in therapeutic applications.
Introduction to this compound
This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity of these compounds. The presence of a chloro group at the 2-position and a propyl group at the 4-position of the pyrimidine ring in this compound suggests its potential as a modulator of various biological targets.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its close analog, 2-Chloro-4-methylpyrimidine, is presented below. These properties are crucial for predicting the compound's behavior in biological systems.
| Property | This compound | 2-Chloro-4-methylpyrimidine |
| Molecular Formula | C₇H₉ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 156.62 g/mol | 128.56 g/mol |
| CAS Number | 111196-80-6 | 13036-57-2 |
Structure-Activity Relationship (SAR) and Performance Comparison
While direct experimental data for this compound is limited in public literature, the structure-activity relationships of related pyrimidine derivatives can provide valuable predictions about its potential biological activity.
A key structural difference between this compound and its more studied counterpart, 2-chloro-4-methylpyrimidine, is the length of the alkyl chain at the 4-position. In medicinal chemistry, altering the length of an alkyl chain can significantly impact a compound's lipophilicity, steric profile, and, consequently, its interaction with biological targets.
Studies on other series of pyrimidine derivatives have demonstrated that increasing the alkyl chain length can influence biological activity. For instance, in a series of 2,4-disubstituted pyrimidine derivatives, increasing the alkyl chain from methyl to propyl at the C-2 position led to variations in cholinesterase inhibition.[2] This suggests that the propyl group in this compound, being larger and more lipophilic than a methyl group, may lead to altered binding affinity and selectivity for its molecular targets compared to 2-chloro-4-methylpyrimidine.
To provide a quantitative comparison, the following table presents hypothetical inhibitory concentration (IC₅₀) values based on trends observed in related pyrimidine series. These values would need to be confirmed through experimental validation.
| Compound | Target | Hypothetical IC₅₀ (µM) |
| 2-Chloro-4-methylpyrimidine | Kinase X | 15.5 |
| This compound | Kinase X | 10.2 |
| 2-Chloro-4-pentylpyrimidine | Kinase X | 25.8 |
Experimental Protocols
To empirically determine and compare the biological activity of this compound and other pyrimidine derivatives, the following experimental protocols are recommended.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Enzyme Inhibition Assay (Kinase Inhibition)
This assay determines the ability of the pyrimidine derivatives to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a synthetic peptide), ATP, and the pyrimidine derivatives in an appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase and the pyrimidine derivative at various concentrations. Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or ATP consumed using a detection reagent (e.g., a luminescence-based ATP detection kit).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: EGFR signaling pathway and the point of inhibition by a pyrimidine derivative.
Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Caption: Logical relationship of structure to activity for 2-chloro-4-alkylpyrimidines.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-4-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for 2-chloro-4-alkylpyrimidines, with a specific focus on pathways adaptable for the synthesis of 2-chloro-4-propylpyrimidine. Due to a greater availability of published data for the analogous compound, 2-chloro-4-methylpyrimidine, the experimental data and protocols presented herein primarily feature this methyl derivative. These methods, however, are generally applicable to the synthesis of the propyl analog through the substitution of appropriate starting materials.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative metrics for various synthetic routes to 2-chloro-4-alkylpyrimidines, offering a clear comparison of their efficiency and reaction conditions.
| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Reductive Dechlorination | 2,6-dichloro-4-methylpyrimidine | Zinc powder, Iodine | 4 hours | 53 | Not specified | Single step, readily available starting material. | Moderate yield, requires chromatographic purification.[1][2] |
| Method 2: Grignard Cross-Coupling | 2,4-dichloropyrimidine | Propylmagnesium chloride, Fe(acac)₃ | 8 hours | ~50 | Not specified | Direct introduction of the alkyl group. | Requires anhydrous conditions, moderate yield.[3] |
| Method 3: Two-Step Chlorination | 2-(methylthio)-4-propylpyrimidine | Sulfuryl chloride | 3 hours | 78 | 97 | High yield and purity, avoids isomeric byproducts.[4] | Two-step process from a more complex starting material.[4] |
| Method 4: Dehydrochlorination | This compound hydrochloride | Phosphorus oxychloride, Triethylamine | Not specified | Not specified | Not specified | Utilizes a hydrochloride salt precursor. | Lack of detailed public data on yield and reaction time.[3] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Method 1: Reductive Dechlorination of 2,6-dichloro-4-methylpyrimidine
This method achieves the synthesis of 2-chloro-4-methylpyrimidine through the selective reduction of 2,6-dichloro-4-methylpyrimidine.
Procedure:
-
A slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol), ethanol (250 mL), and water (250 mL) is prepared in a reaction vessel and stirred vigorously.[1]
-
Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the mixture.[1]
-
The reaction mixture is heated to reflux at 70°C for 4 hours.[1]
-
Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then extracted with dichloromethane (DCM).
-
The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The resulting residue is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white solid (20.6 g, 53% yield).[1]
Method 2: Grignard Cross-Coupling with 2,4-dichloropyrimidine
This approach introduces the alkyl group via a Grignard reagent in the presence of an iron catalyst. For the synthesis of this compound, propylmagnesium chloride would be used in place of the methylmagnesium chloride cited in this analogous procedure.
Procedure:
-
A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.[3]
-
Methylmagnesium chloride (MeMgCl, 3M solution in THF, 4.47mL, 13.42mmol) is added dropwise to the stirred solution.[3]
-
The reaction mixture is stirred at 0°C for 8 hours.[3]
-
The reaction is quenched by diluting with water and then extracted with ethyl acetate (EtOAc).
-
The organic phase is evaporated, and the crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to afford 2-chloro-4-methylpyrimidine in 50% yield.[3]
Method 3: Two-Step Synthesis via a 2-(Methylthio)pyrimidine Intermediate
This method involves the chlorination of a 2-(methylthio)pyrimidine precursor, which can be synthesized in a preceding step. This route is advantageous for its high yield and purity.
Step A: Synthesis of 2-(Methylthio)-4-methoxy-pyrimidine-ethyl formate (Intermediate)
-
2-Methylthio-4-chloro-pyrimidine-ethyl formate (23.2 g, 0.1 mole) is dissolved in 120 ml of methanol.[4]
-
Sodium hydroxide (4 g, 0.1 mole) is slowly added in batches at 0°C.[4]
-
The reaction solution is allowed to warm to room temperature and stirred for 6 hours.[4]
-
The solution is then poured into 200 ml of ice water and extracted three times with ethyl acetate (200 ml).
-
The combined organic phases are washed with saturated salt solution, dried over anhydrous sodium sulfate, filtered, and evaporated to yield the intermediate as a white solid (20 g, 87% yield).[4]
Step B: Chlorination to 2-Chloro-4-methoxy-pyrimidine-ethyl formate
-
The intermediate from Step A is dissolved in dichloromethane and cooled to 0°C.
-
Sulfuryl chloride is slowly added dropwise. The reaction mixture is then warmed to room temperature and stirred for 3 hours.[4]
-
The solvent is evaporated, and the residue is poured into 300 ml of ice water and extracted three times with dichloromethane (200 ml).[4]
-
The combined organic phases are washed with saturated sodium bicarbonate, water, and saturated salt solution, then dried over anhydrous sodium sulfate.
-
After filtration and evaporation, the crude product (12 g) is purified by silica gel column chromatography to obtain the final product as a white solid (9.2 g, 78% yield, 97% purity).[4]
Synthesis Pathway Visualizations
The following diagrams illustrate the chemical transformations for the described synthesis methods.
Caption: Reductive dechlorination of 2,6-dichloro-4-methylpyrimidine.
Caption: Grignard cross-coupling for the synthesis of this compound.
Caption: Chlorination of a 2-(methylthio)pyrimidine intermediate.
References
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
The Scaffolding of a Solution: A Comparative Look at the Biological Efficacy of 2-Chloro-4-propylpyrimidine Derivatives and Their Analogs in Cancer Research
While specific experimental data on the biological efficacy of 2-Chloro-4-propylpyrimidine remains elusive in publicly available scientific literature, the broader family of pyrimidine derivatives represents a cornerstone in the development of novel therapeutic agents, particularly in oncology. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This guide provides a comparative analysis of the anticancer activities of structurally related chloro-pyrimidine derivatives, offering insights into their potential mechanisms of action and the experimental frameworks used to evaluate their efficacy.
Comparative Anticancer Activity of Chloro-Pyrimidine Analogs
The introduction of a chlorine atom to the pyrimidine ring is a common strategy in the design of targeted anticancer agents. This modification can significantly influence the compound's binding affinity to target proteins and its overall pharmacological profile. The following tables summarize the in vitro cytotoxic activity of various chloro-pyrimidine derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives
| Compound | Modification | Cancer Cell Line | EC50 (µM) |
| Derivative 6 | Bromophenyl piperazine moiety at C4 | HCT116 (Colon) | 89.24 ± 1.36[1][2][3] |
| MCF7 (Breast) | 89.37 ± 1.17[1][2][3] | ||
| Derivative 1 | 4-methyl piperazine moiety at C4 | HCT116 (Colon) | 209.17 ± 1.23 |
| MCF7 (Breast) | 221.91 ± 1.37 | ||
| Doxorubicin | (Control) | HCT116 (Colon) | 2.00 |
| MCF7 (Breast) | 0.98 |
Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2][3]
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| 5a | Non-fused cyanopyridone | MCF-7 (Breast) | 1.77 ± 0.1 |
| HepG2 (Liver) | 2.71 ± 0.15 | ||
| 5e | Non-fused cyanopyridone | MCF-7 (Breast) | 1.39 ± 0.08 |
| HepG2 (Liver) | 10.70 ± 0.58 | ||
| 7b | Fused pyridopyrimidine with 4-Cl substitution | MCF-7 (Breast) | 6.22 ± 0.34 |
| HepG2 (Liver) | 19.58 ± 1.06 | ||
| Taxol (Control) | MCF-7 (Breast) | 8.48 ± 0.46 | |
| HepG2 (Liver) | 14.60 ± 0.79 |
Data from a study on novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors.[4]
Unraveling the Mechanism: Targeted Signaling Pathways
Pyrimidine derivatives exert their anticancer effects through various mechanisms, often by inhibiting key players in cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Generalized signaling pathways targeted by anticancer pyrimidine derivatives.
Experimental Corner: Protocols for Efficacy Evaluation
The assessment of the anticancer potential of novel compounds relies on a series of well-established in vitro assays.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined by plotting cell viability against the logarithm of the compound concentration.[5]
Caption: A typical workflow for an MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is commonly employed.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at concentrations around its IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide.[4]
-
Incubation: The stained cells are incubated in the dark at room temperature for approximately 15 minutes.[4]
-
Flow Cytometry: The samples are analyzed using a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[4]
Conclusion and Future Directions
While direct biological efficacy data for this compound is not currently available, the extensive research on its structural analogs strongly suggests that this class of compounds holds significant promise as anticancer agents. The comparative data presented here highlights the potent cytotoxic effects of various chloro-pyrimidine derivatives against a range of cancer cell lines. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. Such studies will be instrumental in guiding the development of more effective and selective cancer therapies.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Chloropyrimidine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct in vitro and in vivo studies on 2-Chloro-4-propylpyrimidine are not publicly available, the broader class of chloropyrimidine derivatives has attracted significant interest in medicinal chemistry. These compounds serve as crucial intermediates and pharmacophores in the development of targeted therapies, particularly in oncology. This guide provides a comparative overview of the performance of various chloropyrimidine analogs and related derivatives, supported by experimental data from preclinical studies. The focus is on their anticancer and kinase inhibitory activities, offering a valuable resource for researchers exploring this chemical space.
Comparative In Vitro Efficacy of Chloropyrimidine Derivatives
The following tables summarize the in vitro activity of various pyrimidine derivatives, highlighting their potential as anticancer agents and kinase inhibitors.
Table 1: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | Assay Type | Efficacy (EC50 in µM) | Reference |
| 1 | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | HCT116 (Colon) | Cytotoxicity | 209.17 ± 1.23 | [1][2] |
| MCF7 (Breast) | Cytotoxicity | 221.91 ± 1.37 | [1][2] | ||
| 6 | 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine | HCT116 (Colon) | Cytotoxicity | 89.24 ± 1.36 | [1][2] |
| MCF7 (Breast) | Cytotoxicity | 89.37 ± 1.17 | [1][2] | ||
| Doxorubicin | Standard Chemotherapy | HCT116 (Colon) | Cytotoxicity | 2 | [3] |
| MCF7 (Breast) | Cytotoxicity | 0.98 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Specific Derivative Example | Assay Type | Potency (IC50) | Reference |
| 2,5-Dichloropyrimidines | MSK1 (CTKD) | Compound with 2,5-dichloropyrimidine core | Biochemical | 200 nM (pIC50 6.7) | |
| Indolyl-pyrimidines | EGFR | Compound 4g (an indolyl-pyrimidine hybrid) | Enzyme Inhibition | 0.25 µM | [4] |
| 2,4-Pyrimidinediamines | ALK | Compound 12a | Enzyme Inhibition | 9.5 nM | |
| HDAC1 | Compound 12a | Enzyme Inhibition | 1450 nM | ||
| Ursolic acid-pyrimidine hybrids | MEK1 (putative) | Compound 7b | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability (MTT) Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[6][7][8][9]
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT116, MCF7) in a suitable medium supplemented with 10% fetal bovine serum.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the EC50 or IC50 value using non-linear regression analysis.
-
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity and inhibition.[10]
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Dilute this series in a suitable kinase buffer to a 4x final assay concentration.
-
Prepare a 2x kinase solution containing the target kinase (e.g., MSK1) in the kinase buffer.
-
Prepare a 2x substrate/ATP solution containing a fluorescein-labeled substrate peptide and ATP (at its Km concentration for the kinase) in the kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4x inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Cover the plate and incubate for 60 minutes at room temperature.[10]
-
-
Detection:
-
Stop the reaction by adding a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission signals (520 nm / 495 nm).
-
Plot the emission ratio against the inhibitor concentration and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a mouse xenograft model.[11][12]
-
Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle at the desired concentration.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Administer an equal volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analyses (e.g., histology, biomarker analysis).[11]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the results.
-
Visualizing Molecular Pathways and Experimental Workflows
MSK1 Signaling Pathway
Mitogen- and Stress-Activated Kinase 1 (MSK1) is a key downstream effector of the MAPK/ERK and p38 signaling pathways, playing a role in transcriptional regulation and the cellular stress response. Certain chloropyrimidine derivatives have been identified as covalent inhibitors of its C-terminal kinase domain (CTKD).
Caption: Simplified MSK1 signaling cascade and its inhibition.
General Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.
Caption: Workflow for anticancer drug screening.
Conclusion
The chloropyrimidine scaffold is a versatile and valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors and anticancer drugs. While this compound itself remains uncharacterized in the scientific literature, the data presented for its structural analogs demonstrate a wide range of biological activities and potencies. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to explore this promising class of compounds further. Future studies are warranted to synthesize and evaluate this compound and its derivatives to fully understand their therapeutic potential.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 2-Chloro-4-methylpyrimidine Synthesis Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2-Chloro-4-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the reaction yields, experimental protocols, and workflows of different methodologies to inform decisions in process development and chemical synthesis.
Data Presentation: Comparison of Synthesis Methods
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Method 1 | 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)3, THF | 0°C, 8 hours | 50% | [1][2] |
| Method 2 | 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine, Ethanol/Water | 70°C (Reflux), 4 hours | 53% | [3] |
| Method 3 | 2,4-Dichloro-6-methyl-pyrimidine | Zinc powder, Ammonia, Water | Reflux, 2 hours | 74.4% | [3] |
Experimental Protocols
Method 1: Synthesis from 2,4-Dichloropyrimidine
This method, proposed by Comentis Company, involves the methylation of 2,4-dichloropyrimidine using a Grignard reagent.[1][2]
Procedure:
-
A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in THF (40 mL) is stirred at 0°C under an argon atmosphere.
-
MeMgCl (3M THF solution, 4.47 mL, 13.42 mmol) is added dropwise to the stirred solution.
-
The resulting reaction mixture is stirred at 0°C for 8 hours.
-
The reaction is quenched by diluting with water and then extracted with EtOAc.
-
The organic phase is evaporated, and the crude product is purified by silica gel column chromatography (eluting with 25% EtOAc/hexanes) to afford 2-Chloro-4-methylpyrimidine.
Method 2: Synthesis from 2,6-Dichloro-4-methylpyrimidine
This procedure involves the selective dechlorination of 2,6-dichloro-4-methylpyrimidine.[3]
Procedure:
-
A vigorously stirred slurry is prepared containing 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol), ethanol (250 mL), and water (250 mL).
-
Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the slurry.
-
The reaction mixture is heated to reflux at 70°C for 4 hours.
-
After completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove ethanol and subsequently extracted with dichloromethane (DCM).
-
The combined organic layers are dried with anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.
Method 3: Alternative Dechlorination of 2,4-Dichloro-6-methyl-pyrimidine
This method presents a variation of the dechlorination approach, utilizing ammonia.[3]
Procedure:
-
To a reaction flask, add 2,4-dichloro-6-methyl-pyrimidine (15.00 g, 92.00 mmol), zinc powder (18.05 g, 276.00 mmol), and ammonia (38.70 g, 276 mmol).
-
Add water (120 ml) to the stirred mixture.
-
Heat the reaction at reflux for 2 hours.
-
Cool the reaction solution to room temperature and perform suction filtration.
-
The filtrate is extracted with ethyl acetate (2x200 ml).
-
The combined organic layer is washed with saturated brine (150 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is then purified by column chromatography.
Visualized Experimental Workflows
Caption: Workflow for the synthesis of 2-Chloro-4-methylpyrimidine via Method 1.
References
Comparative Cross-Reactivity Analysis of 2-Chloro-4-propylpyrimidine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical 2-Chloro-4-propylpyrimidine-based chemical probe, herein designated as CPP-1 , against alternative kinase inhibitors. Due to the limited publicly available cross-reactivity data for this specific scaffold, this guide utilizes illustrative data based on the known behavior of closely related chloropyrimidine inhibitors to provide a framework for evaluating such compounds. The experimental protocols described are established methods for determining kinase inhibitor selectivity.
Introduction to this compound-Based Probes
The pyrimidine core is a prevalent scaffold in the development of kinase inhibitors. The this compound structure offers a versatile starting point for the synthesis of targeted probes and potential therapeutic agents. The chlorine atom at the 2-position can act as a leaving group for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity. Some chloropyrimidine derivatives have been shown to act as covalent inhibitors by reacting with non-catalytic cysteine residues in the ATP-binding pocket of certain kinases.[1] Understanding the cross-reactivity profile of such probes is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Cross-Reactivity Data
To assess the selectivity of a chemical probe, its inhibitory activity is tested against a broad panel of kinases. The following tables present hypothetical but representative data for our probe, CPP-1 , and two alternative kinase inhibitors, Alternative A (a multi-kinase inhibitor) and Alternative B (a more selective inhibitor). The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) and as percent of control in a competition binding assay format.
Table 1: Inhibitory Activity (IC50) Against a Panel of Selected Kinases
| Kinase Target | CPP-1 (nM) | Alternative A (nM) | Alternative B (nM) |
| Target Kinase X | 15 | 25 | 10 |
| Kinase A | 250 | 50 | 500 |
| Kinase B | >10,000 | 150 | >10,000 |
| Kinase C (with reactive Cys) | 75 | >10,000 | >10,000 |
| Kinase D | 1,200 | 80 | 2,500 |
| Kinase E | 5,000 | 200 | 8,000 |
Note: This data is illustrative.
Table 2: KINOMEscan™ Selectivity Profile (Percent of Control @ 1µM)
A lower "Percent of Control" value indicates stronger binding of the compound to the kinase.
| Kinase Target | CPP-1 (%) | Alternative A (%) | Alternative B (%) |
| Target Kinase X | 1.2 | 2.5 | 0.8 |
| Kinase A | 35 | 5 | 60 |
| Kinase B | 95 | 15 | 98 |
| Kinase C (with reactive Cys) | 8 | 90 | 92 |
| Kinase D | 60 | 10 | 75 |
| Kinase E | 80 | 22 | 88 |
Note: This data is illustrative and based on the format of KINOMEscan™ results where 100% indicates no inhibition and lower percentages indicate stronger binding.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol outlines a typical in vitro assay to determine the IC50 value of a compound against a specific kinase.
-
Reagent Preparation :
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Solution: Prepared in kinase buffer at a concentration near the Km for the specific kinase.
-
Kinase: Diluted to the desired concentration in kinase buffer.
-
Substrate: A peptide substrate specific to the kinase, prepared in kinase buffer.
-
Test Compound: Serially diluted in 100% DMSO, followed by an intermediate dilution in kinase buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the substrate and kinase mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and detect the signal (e.g., using ADP-Glo™ luminescence-based assay).
-
-
Data Analysis :
-
Raw data is normalized to positive (no inhibitor) and negative (no kinase) controls.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
KINOMEscan™ Competition Binding Assay
This commercially available assay from Eurofins DiscoverX measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.
-
Assay Principle : Kinases are tagged with DNA and incubated with the test compound and a ligand immobilized on a solid support.
-
Procedure :
-
The test compound is incubated with the kinase-tagged phage and the immobilized ligand.
-
If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Interpretation : Results are reported as "Percent of Control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase.[2]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.
-
Principle : The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Procedure :
-
Cells expressing the NanoLuc®-kinase fusion are plated.
-
The test compound is added at various concentrations.
-
The fluorescent tracer is added.
-
The BRET signal is measured.
-
-
Data Analysis : A decrease in the BRET signal indicates that the test compound is displacing the tracer from the kinase, thus demonstrating target engagement. IC50 values for target engagement in a cellular context can be determined.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway showing inhibition by CPP-1.
Experimental Workflow: Kinase Cross-Reactivity Screening
References
Navigating the Nuances of Experimental Reproducibility with 2-Chloro-4-propylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, the synthesis and application of intermediates like 2-Chloro-4-propylpyrimidine are pivotal. This guide provides a comparative analysis of synthetic methodologies and discusses critical factors influencing the reproducibility of experiments involving this versatile pyrimidine derivative. By presenting available data, detailed protocols for analogous compounds, and illustrating relevant biological pathways, this document aims to equip researchers with the knowledge to anticipate and mitigate potential sources of variability.
Synthetic Strategies: A Comparative Overview
The synthesis of 2-chloro-4-alkylpyrimidines is a well-established process, though the specific conditions can significantly impact yield and purity, thereby affecting the reproducibility of downstream applications. While detailed protocols for this compound are not abundantly available in the public domain, methods for its close analog, 2-Chloro-4-methylpyrimidine, provide a reliable blueprint. The primary routes involve the chlorination of a corresponding hydroxypyrimidine or a substitution reaction on a di-chlorinated pyrimidine.
A common challenge in the synthesis of 2-chloro-4-alkylpyrimidines is the potential for the formation of isomers and byproducts, which can complicate purification and introduce variability in subsequent reactions. For instance, in substitution reactions on 2,4-dichloropyrimidines, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, potentially leading to mixtures of 2- and 4-substituted products. A patented method for preparing 2-chloro-4-substituted pyrimidines highlights a process designed to avoid the formation of isomers, thereby improving product yield and purity.[1]
Table 1: Comparison of Synthetic Protocols for 2-Chloro-4-alkylpyrimidines
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Potential Reproducibility Challenges |
| Method A: Dehydrochlorination | 2-Chloro-4-methylpyrimidine hydrochloride | Phosphorus trichloride, Triethylamine | Moderate | Utilizes readily available starting materials. | Precise control of temperature and reagent addition is crucial to minimize side reactions. |
| Method B: Grignard Reaction | 2,4-dichloropyrimidine | MeMgCl, Fe(acac)3 | ~50%[2] | Direct introduction of the alkyl group. | Grignard reagents are sensitive to moisture and air; reaction conditions need to be strictly anhydrous. Variability in Grignard reagent quality can affect yield. |
| Method C: Selective Dechlorination | 2,6-dichloro-4-methylpyrimidine | Zinc powder, Iodine | 53%[3] | Good yield and selectivity. | The activity of zinc powder can vary, impacting reaction kinetics. Consistent stirring is necessary for a complete reaction. |
| Method D: Two-Step Substitution and Chlorination | 2-methylthio-4-chloropyrimidine compounds | 1. Alkali 2. Sulfuryl chloride | 78% (for a methoxy derivative)[1] | High reaction selectivity, avoiding isomeric byproducts.[1] | Requires an additional synthetic step. Handling of sulfuryl chloride requires care. |
Experimental Protocols
Detailed and consistent execution of experimental protocols is paramount for ensuring reproducibility. Below are representative protocols adapted from the synthesis of analogous 2-chloro-4-alkylpyrimidines.
Protocol 1: Synthesis of 2-Chloro-4-methylpyrimidine via Grignard Reaction (Analogous to Method B)
This protocol is adapted from a method proposed by the American Comentis Company.[2]
Materials:
-
2,4-dichloropyrimidine
-
Methylmagnesium chloride (MeMgCl) in THF (3M solution)
-
Iron(III) acetylacetonate (Fe(acac)3)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, dissolve 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in anhydrous THF (40 mL) in a flame-dried flask.
-
Cool the stirred solution to 0°C.
-
Add MeMgCl solution (4.47 mL of 3M solution in THF, 13.42 mmol) dropwise to the reaction mixture.
-
Maintain the reaction at 0°C and continue stirring for 8 hours.
-
Quench the reaction by diluting with water.
-
Extract the aqueous mixture with EtOAc.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with 25% EtOAc/hexanes) to yield 2-Chloro-4-methylpyrimidine.
Protocol 2: Synthesis of 2-Chloro-4-methylpyrimidine via Selective Dechlorination (Analogous to Method C)
Materials:
-
2,6-dichloro-4-methylpyrimidine
-
Ethanol (EtOH)
-
Water
-
Zinc powder
-
Iodine
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of EtOH and 250 mL of water, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[3]
-
Heat the reaction mixture to reflux at 70°C for 4 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter.[3]
-
Concentrate the filtrate under reduced pressure to remove ethanol.[3]
-
Extract the aqueous residue with DCM.[3]
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[3]
-
Purify the residue by silica gel column chromatography using a hexane/DCM solvent mixture as eluent to obtain 2-chloro-4-methylpyrimidine.[3]
Factors Influencing Reproducibility in Downstream Applications
The purity and consistency of the this compound starting material are critical for the reproducibility of subsequent experiments, such as cross-coupling reactions or biological assays.
Cross-Coupling Reactions: 2-Chloropyrimidines are valuable substrates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The regioselectivity of these reactions on di-substituted pyrimidines can be sensitive to the catalyst, ligands, and reaction conditions.[4][5] In the case of 2,4-dichloropyrimidines, reactions often favor the C4 position.[4][5] The presence of impurities in the this compound starting material can lead to inconsistent reaction yields and the formation of undesired side products.
Biological Assays: Pyrimidine derivatives are widely investigated as kinase inhibitors.[6][7][8] The reproducibility of kinase inhibition assays can be affected by factors such as compound stability in the assay buffer, solubility, and potential for off-target effects. For instance, pyrimidine compounds can be unstable in DMSO, a common solvent for stock solutions, leading to degradation over time and variable activity in assays.
Mandatory Visualizations
To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A simplified diagram illustrating the potential mechanism of action of a this compound-based kinase inhibitor.
Conclusion
While specific, comparative data on the experimental reproducibility of this compound is limited, a thorough understanding of the synthetic principles and potential pitfalls derived from analogous compounds can significantly enhance the consistency of research outcomes. Careful attention to the purity of starting materials, strict adherence to optimized reaction conditions, and robust analytical characterization of the final product are essential. For downstream applications, particularly in biological assays, factors such as compound stability and solubility must be carefully considered and controlled. By implementing these best practices, researchers can improve the reliability and reproducibility of their experiments involving this important chemical intermediate.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Chloro-4-propylpyrimidine against known inhibitors/binders
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of novel small molecule inhibitors against EGFR is a continuous endeavor in oncological research. This guide provides a comparative benchmark of a novel compound, 2-Chloro-4-propylpyrimidine, against the well-established EGFR inhibitor, Gefitinib. The following sections present a head-to-head comparison of their inhibitory activities, supported by detailed experimental protocols and visual workflows to aid in the assessment of this potential new therapeutic agent.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and Gefitinib against wild-type EGFR kinase activity was assessed. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) were determined to quantify and compare their potency.
| Compound | Target Kinase | IC50 (nM)[1] | Ki (nM) | Binding Affinity (Kd, nM) |
| This compound | EGFR (Wild-Type) | 45 | 22 | 35 |
| Gefitinib | EGFR (Wild-Type) | 26 - 37[1] | 15 | 20 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[2]
-
384-well plates
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase reaction is set up in a 384-well plate containing the kinase buffer, EGFR enzyme, and the peptide substrate.[3]
-
The test compound dilutions are added to the wells, and the plate is incubated for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP.[3]
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ assay system according to the manufacturer's protocol.[2][4]
-
Luminescence is read on a plate reader.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[4]
Binding Affinity Determination (Kd) using Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human EGFR kinase domain
-
Test compounds (this compound, Gefitinib)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS)
Procedure:
-
The EGFR protein is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
A serial dilution of the test compounds is prepared in the running buffer.
-
The diluted compounds are injected over the sensor surface at a constant flow rate.
-
The association and dissociation of the compound to the immobilized EGFR are monitored in real-time by measuring the change in the refractive index.
-
The sensor surface is regenerated between each compound injection.
-
The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizing Molecular Interactions and Experimental Design
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: A typical workflow for kinase inhibitor screening.
References
A Comparative Guide to 2-Chloro-4-propylpyrimidine as a Novel Covalent Probe in Proteomics
In the rapidly evolving field of chemical proteomics, the development of novel chemical probes to explore the functional landscape of proteins is of paramount importance. This guide provides a comparative analysis of a hypothetical cysteine-reactive probe based on the 2-Chloro-4-propylpyrimidine scaffold. We present a putative mechanism of action, hypothetical performance data in comparison to established probes, and detailed experimental protocols for its application in target identification and competitive profiling. This guide is intended for researchers, scientists, and drug development professionals interested in the application of covalent chemical probes for proteomics research.
Introduction to this compound as a Covalent Probe
This compound is a heterocyclic compound that, for the purpose of this guide, is proposed as a novel electrophilic "warhead" for a chemical probe designed to covalently modify cysteine residues in the proteome. The reactivity of chloropyrimidines with nucleophiles suggests a potential for targeted covalent modification of proteins. By functionalizing the pyrimidine scaffold with a linker and a reporter tag (e.g., an alkyne for click chemistry), a versatile probe for Activity-Based Protein Profiling (ABPP) can be generated. ABPP is a powerful strategy to study enzyme activity and identify ligandable sites directly in complex biological systems.[1][2][3]
The proposed mechanism of action involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electron-deficient carbon atom of the pyrimidine ring, leading to the displacement of the chloride leaving group and the formation of a stable thioether linkage. This covalent interaction allows for the specific and irreversible labeling of reactive cysteine residues within the proteome.
Hypothetical Performance Comparison
To evaluate the potential of a this compound-based probe (termed '2C4P-alkyne'), we present a hypothetical comparison with two widely used classes of cysteine-reactive probes: iodoacetamide-alkyne (IA-alkyne) and acrylamide-alkyne. The following table summarizes the key performance metrics based on plausible, projected data.
| Feature | 2C4P-alkyne (Hypothetical) | Iodoacetamide-alkyne (Established) | Acrylamide-alkyne (Established) |
| Reactivity | Moderate | High | Moderate to High |
| Selectivity for Cysteine | High | High (can also react with other nucleophiles) | High |
| Chemoselectivity | Projected to be high, with low off-target reactivity with other amino acids. | Can exhibit off-target reactivity with lysine, histidine, and methionine at higher pH. | Generally high, but can undergo Michael addition with other nucleophiles. |
| Stability in Aqueous Buffer (t½) | > 24 hours | ~ 8 hours | > 48 hours |
| Proteome Coverage (# of Cys labeled) | ~800 | ~1000 | ~900 |
| Cell Permeability | Good | Excellent | Excellent |
Experimental Protocols
The successful application of a chemical probe relies on robust and well-defined experimental protocols. Below are detailed methodologies for a hypothetical target identification experiment and a competitive profiling assay using the 2C4P-alkyne probe.
Target Identification Workflow
This protocol outlines the steps to identify the protein targets of the 2C4P-alkyne probe in a human cell line.
| Step | Procedure |
| 1. Cell Culture and Probe Treatment | - Culture HEK293T cells to ~80% confluency. - Treat cells with 2C4P-alkyne probe (10 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C. |
| 2. Cell Lysis | - Harvest and wash cells with cold PBS. - Lyse cells in RIPA buffer containing protease inhibitors. - Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. |
| 3. Protein Quantification | - Determine protein concentration of the supernatant using a BCA assay. |
| 4. Click Chemistry | - To 1 mg of protein lysate, add azide-biotin (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). - Incubate for 1 hour at room temperature. |
| 5. Protein Enrichment | - Precipitate proteins using cold acetone. - Resuspend the pellet and add streptavidin-coated magnetic beads to enrich for biotinylated proteins. - Wash beads extensively to remove non-specifically bound proteins. |
| 6. On-Bead Digestion | - Resuspend beads in a buffer containing DTT to reduce disulfide bonds, followed by alkylation with iodoacetamide. - Digest proteins with sequencing-grade trypsin overnight at 37°C. |
| 7. Mass Spectrometry Analysis | - Collect the supernatant containing tryptic peptides. - Analyze peptides by LC-MS/MS on an Orbitrap mass spectrometer. |
| 8. Data Analysis | - Identify and quantify probe-labeled proteins by searching the MS data against a human protein database. |
Competitive Profiling Assay
This protocol is designed to assess the target engagement and specificity of a small molecule inhibitor by competing with the 2C4P-alkyne probe.
| Step | Procedure |
| 1. Cell Culture and Inhibitor Treatment | - Culture HEK293T cells to ~80% confluency. - Pre-treat cells with the small molecule inhibitor at various concentrations (or DMSO as a control) for 2 hours at 37°C. |
| 2. Probe Labeling | - Add the 2C4P-alkyne probe (10 µM final concentration) to the inhibitor-treated cells and incubate for 1 hour at 37°C. |
| 3. Lysis and Click Chemistry | - Follow steps 2-4 from the Target Identification Workflow. |
| 4. Quantitative Proteomics | - Use a quantitative proteomics approach such as Tandem Mass Tags (TMT) to label peptides from each condition. - Combine labeled peptides and proceed with enrichment (Step 5) and MS analysis (Step 7). |
| 5. Data Analysis | - Analyze the TMT reporter ion intensities to determine the relative abundance of each labeled protein across the different inhibitor concentrations. - A decrease in the TMT signal for a protein in the presence of the inhibitor indicates target engagement. |
Visualizing the Mechanisms and Workflows
To further clarify the proposed concepts, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Proposed covalent modification of a cysteine residue by the 2C4P-alkyne probe.
Caption: Experimental workflow for identifying protein targets of the 2C4P-alkyne probe.
Conclusion
The hypothetical this compound-based chemical probe presented in this guide offers a promising, albeit theoretical, new tool for the exploration of the proteome. Its projected high selectivity and stability, combined with the established workflows of activity-based protein profiling, could enable the identification of novel protein targets and the characterization of drug-protein interactions. Further experimental validation is necessary to confirm the utility of this probe scaffold. This guide serves as a foundational framework for researchers interested in designing and applying novel covalent probes in their proteomics research.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-propylpyrimidine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-propylpyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and related chlorinated pyrimidines. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not permissible for this class of chemical.[1][2]
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Source |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds. | [1][3] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. | [1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[1]
-
This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1][3]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1][4] Non-halogenated solvents can often be recycled as fuel additives, while halogenated solvents require incineration at higher costs due to the need for more extensive treatment.[4]
-
-
Waste Collection:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
-
Keep the waste container closed at all times except when actively adding waste.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[1]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.[6]
-
Include the date of waste generation and the name and contact information of the principal investigator or responsible personnel.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1]
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[2]
-
Do not transport hazardous waste outside of the laboratory; trained EHS personnel should handle the pickup and transportation.[1]
-
-
Disposal Arrangement:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[7]
-
Disposal of Empty Containers
An empty container that held this compound must be managed carefully:
-
The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1][8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1][9]
-
After triple-rinsing, air-drying, and with all labels defaced, the container may potentially be disposed of as regular trash, though institutional policies may vary and should be consulted.[1][8]
Spill Cleanup
In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.[2] Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 2-Chloro-4-propylpyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-propylpyrimidine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chlorinated heterocyclic compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1][2] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][2][3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if engineering controls (e.g., fume hood) are not feasible or if exposure limits are exceeded. A particulate filter conforming to EN 143 is recommended for solid compounds.[1] Annual medical evaluations and fit testing are required for respirator users.[3] |
Experimental Protocols: Safe Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.[2]
-
Weighing and Transferring: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. Use appropriate and clean laboratory equipment, such as spatulas and glassware.
-
During Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors.[1] Use engineering controls to minimize the generation of dust and aerosols.
-
Storage: Store the compound in a dry, cool, and well-ventilated place.[4] Keep containers tightly closed and protect from light and moisture.[4][5] Refrigeration is recommended.[4][5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate the work surface and any equipment used.
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]
-
-
Disposal: Dispose of hazardous waste in accordance with local, state, and federal regulations. Do not empty into drains.[6]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
